Z-APF-CMK
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H30ClN3O5 |
|---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[(2S)-2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C26H30ClN3O5/c1-18(28-26(34)35-17-20-11-6-3-7-12-20)25(33)30-14-8-13-22(30)24(32)29-21(23(31)16-27)15-19-9-4-2-5-10-19/h2-7,9-12,18,21-22H,8,13-17H2,1H3,(H,28,34)(H,29,32)/t18-,21-,22-/m0/s1 |
InChI Key |
CSTMIHZYNKMFSL-NYVOZVTQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)CCl)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)CCl)NC(=O)OCC3=CC=CC=C3 |
sequence |
APF |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Z-APF-CMK: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-APF-CMK (Z-Ala-Pro-Phe-chloromethylketone) is a synthetic peptide derivative that functions as a specific and potent inhibitor of Ca2+-regulated nuclear scaffold protease (CRNSP). This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, inhibitory kinetics, and its impact on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this compound and its target.
Introduction
The nuclear scaffold is a dynamic proteinaceous network crucial for maintaining the structural integrity of the nucleus, organizing chromatin, and regulating DNA replication and transcription. The Ca2+-regulated nuclear scaffold protease (CRNSP) is a key enzyme involved in the modulation of the nuclear scaffold's architecture. Dysregulation of CRNSP activity has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention. This compound has emerged as a valuable tool for studying the physiological and pathological roles of CRNSP. This document elucidates the intricate details of its inhibitory mechanism.
Molecular Target and Specificity
The primary molecular target of this compound is the Ca2+-regulated nuclear scaffold protease (CRNSP)[1]. CRNSP is a serine protease characterized by a chymotrypsin-like substrate preference, meaning it preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acid residues such as phenylalanine, tyrosine, and tryptophan[2].
This compound is designed as a peptide mimetic of the CRNSP substrate. The sequence Ala-Pro-Phe corresponds to the P3, P2, and P1 positions of a substrate, respectively, providing high affinity and specificity for the active site of the protease. The chloromethylketone (CMK) moiety is a reactive group that forms a covalent bond with the active site histidine residue of the serine protease, leading to irreversible inhibition.
While this compound is highly specific for CRNSP, it is important to note that other chloromethylketone-containing peptide inhibitors, such as AAPF-CMK, have been reported to interact with other cellular targets, including ATP-dependent helicases and certain proteins within DNA repair and chromatin remodeling complexes. Therefore, careful consideration of potential off-target effects is warranted in experimental designs.
Quantitative Inhibitory Data
| Inhibitor | Target | Ki (nM) | Inhibition Type |
| succinyl-AAPF-cmk | Nuclear Scaffold Protease | 56 | Irreversible |
Table 1: Inhibitory constant (Ki) for a related chloromethylketone inhibitor against nuclear scaffold protease[3]. The Ki value for this compound is expected to be in a similar nanomolar range due to structural similarities.
Mechanism of Inhibition
The inhibitory action of this compound on CRNSP proceeds through a two-step mechanism characteristic of affinity labels:
-
Initial Binding: The peptide portion of this compound (Z-Ala-Pro-Phe) recognizes and binds to the active site of CRNSP in a substrate-like manner. This initial binding is reversible and is governed by the affinity of the inhibitor for the enzyme.
-
Covalent Modification: Following the initial binding, the electrophilic chloromethylketone moiety is positioned in close proximity to a nucleophilic histidine residue within the catalytic triad of the serine protease. This facilitates a nucleophilic attack by the histidine on the chloromethylketone, resulting in the formation of a stable covalent bond and the displacement of the chlorine atom. This step renders the inhibition irreversible.
Signaling Pathway
CRNSP plays a critical role in the dynamic regulation of the nuclear lamina, a key component of the nuclear scaffold. The activity of CRNSP is tightly regulated by intracellular calcium levels[2].
Various cellular stimuli can lead to an increase in intracellular calcium concentration. This rise in calcium activates CRNSP, which then proteolytically cleaves specific nuclear proteins, most notably lamins A and C[2]. The cleavage of these lamins leads to the disassembly or remodeling of the nuclear scaffold, a process that is essential for events such as mitosis and apoptosis. This compound, by irreversibly inhibiting CRNSP, blocks this cascade, thereby preventing lamin cleavage and the subsequent alterations to the nuclear scaffold.
Experimental Protocols
CRNSP Inhibition Assay
This protocol describes a general method for determining the inhibitory potential of this compound against CRNSP using a fluorogenic substrate.
Materials:
-
Purified or recombinant CRNSP
-
This compound
-
Fluorogenic peptide substrate for chymotrypsin-like proteases (e.g., Suc-LLVY-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl2
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO in Assay Buffer) and a no-enzyme control.
-
Add 25 µL of CRNSP solution (at a final concentration that gives a linear rate of substrate cleavage over the assay time) to each well, except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (at a concentration close to its Km value) to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.
-
Calculate the initial reaction velocities (V) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value.
Conclusion
This compound is a powerful and specific tool for the investigation of the Ca2+-regulated nuclear scaffold protease. Its mechanism as an irreversible inhibitor, targeting a key enzyme in nuclear architecture dynamics, makes it invaluable for cell biology research. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting CRNSP in various disease contexts. Further studies are warranted to precisely determine the IC50 and Ki values of this compound for CRNSP and to fully elucidate the upstream and downstream signaling events associated with this critical nuclear protease.
References
Unraveling the Chymotrypsin-Like Specificity of Z-APF-CMK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-APF-CMK (N-carbobenzoxy-L-alanyl-L-alanyl-L-phenylalanine chloromethyl ketone) is a synthetic peptide derivative that functions as an irreversible inhibitor of certain serine proteases. Its design confers a high degree of specificity towards proteases that exhibit a chymotrypsin-like substrate preference, primarily recognizing and cleaving after large hydrophobic residues such as phenylalanine. This technical guide provides an in-depth analysis of the chymotrypsin-like substrate specificity of this compound, its mechanism of action, and its primary biological target.
The core of this compound's specificity lies in its peptide sequence, Ala-Pro-Phe, which mimics the preferred substrate recognition motif of chymotrypsin-like serine proteases. The chloromethyl ketone (CMK) moiety acts as a reactive "warhead" that forms a covalent bond with the active site histidine residue of the target protease, leading to irreversible inhibition.
A key target of this compound is the Ca2+-regulated nuclear scaffold protease (CRNSP)[1]. This protease, which displays chymotrypsin-like activity, is associated with the nuclear scaffold and is implicated in critical cellular processes, including the regulation of nuclear structure and potentially carcinogenesis[2].
Quantitative Data on Inhibition
| Inhibitor | Target Protease | Inhibition Constant (Ki) | Reference |
| AAPF-CMK | Nuclear Scaffold Protease | 56 nM | [2] |
Note: The Ki value for AAPF-CMK is presented as a proxy to illustrate the potential potency of this compound against its target, the Ca2+-regulated nuclear scaffold protease.
Mechanism of Action
This compound functions as a suicide inhibitor. The peptide portion of the molecule directs it to the active site of chymotrypsin-like proteases. The phenylalanine residue at the P1 position fits into the S1 substrate-binding pocket of the enzyme, which is characteristically deep and hydrophobic in chymotrypsin-like proteases. Once bound, the chloromethyl ketone group is positioned to react with the nucleophilic imidazole side chain of the active site histidine residue, leading to alkylation and the formation of a stable, covalent adduct. This covalent modification permanently inactivates the enzyme.
Experimental Protocols
General Enzyme Inhibition Assay for Chymotrypsin-like Proteases
This protocol outlines a general procedure for determining the inhibitory activity of compounds like this compound against a chymotrypsin-like protease using a chromogenic or fluorogenic substrate.
Materials:
-
Purified chymotrypsin or target chymotrypsin-like protease (e.g., CRNSP)
-
This compound
-
Chromogenic or fluorogenic chymotrypsin substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the chymotrypsin-like protease in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the desired time course.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Assay Setup:
-
To each well of the microplate, add a fixed volume of the enzyme solution.
-
Add varying concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction: Add the chromogenic or fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength (e.g., 405 nm for p-nitroanilide).
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition models). For irreversible inhibitors like this compound, determination of the second-order rate constant (k_inact/Ki) is more appropriate.
-
Visualizations
Mechanism of Irreversible Inhibition
Caption: Covalent modification of the active site by this compound.
Experimental Workflow for Inhibition Assay
Caption: Steps for assessing the inhibitory potency of this compound.
Signaling Context of the Target Protease
Caption: this compound targets CRNSP, impacting nuclear processes.
Conclusion
This compound is a valuable research tool for studying chymotrypsin-like serine proteases, particularly the Ca2+-regulated nuclear scaffold protease. Its high specificity, conferred by its peptide sequence, and its irreversible mechanism of action make it a potent inhibitor. While specific quantitative data for this compound remains to be fully elucidated, the data from analogous compounds suggest a high degree of potency. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to effectively utilize and understand the function of this compound in their investigations of cellular signaling and disease. Further research into the precise kinetic parameters of this compound and the detailed signaling pathways involving CRNSP will undoubtedly provide deeper insights into the roles of these proteases in cellular function and pathology.
References
Z-APF-CMK: A Technical Guide to its Role in Cellular Transformation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-APF-CMK (N-Benzyloxycarbonyl-Ala-Ala-Pro-Phe-chloromethylketone) is a synthetic peptide derivative that functions as an irreversible inhibitor of chymotrypsin-like serine proteases. A primary target of this compound in the context of cellular biology is the Ca2+-regulated nuclear scaffold protease (CRNSP). By inhibiting this and potentially other proteases, this compound serves as a valuable chemical tool for investigating the molecular mechanisms underlying cellular transformation, the process by which normal cells acquire cancerous phenotypes. This technical guide provides an in-depth overview of the core functions of this compound, its mechanism of action, and detailed protocols for its application in cellular transformation research.
Introduction
Cellular transformation is a multistep process involving genetic and epigenetic alterations that lead to dysregulation of key signaling pathways controlling cell growth, proliferation, and survival. Proteases play critical roles in this process by modulating the activity of various proteins involved in these pathways. This compound, as a potent and relatively selective protease inhibitor, allows researchers to probe the function of specific proteases in the complex network of events that drive cancer development. Its primary known target, the Ca2+-regulated nuclear scaffold protease (CRNSP), is implicated in the breakdown of the nuclear lamina, a critical process in cell division and apoptosis.[1] Furthermore, some evidence suggests that this compound may also target other cellular components like ATP-dependent helicases, highlighting the importance of careful experimental design and interpretation.[2]
Mechanism of Action
This compound is a member of the chloromethylketone class of protease inhibitors. Its mechanism of action involves the formation of a covalent bond with the active site histidine residue of the target serine protease. The peptide sequence (Ala-Ala-Pro-Phe) provides specificity for chymotrypsin-like proteases, which preferentially cleave after bulky hydrophobic amino acids like phenylalanine. The chloromethylketone group acts as a reactive electrophile that alkylates the histidine residue in the catalytic triad of the protease, leading to irreversible inhibition.
The inhibition of CRNSP by this compound is of particular interest in cellular transformation. CRNSP is a serine protease associated with the nuclear scaffold, and its activity is stringently regulated by calcium ions.[1] This protease has been shown to selectively cleave nuclear lamins, proteins that provide structural integrity to the nucleus.[1] The disassembly and reassembly of the nuclear lamina are crucial events during mitosis. By inhibiting CRNSP, this compound can disrupt these processes, potentially leading to cell cycle arrest and apoptosis.
Data Presentation: Quantitative Effects of this compound
While specific IC50 values for this compound in various cancer cell lines are not extensively documented in publicly available literature, the following table summarizes hypothetical quantitative data based on typical experimental outcomes for protease inhibitors in cellular transformation studies. This table is intended to serve as a template for organizing and presenting experimental data.
| Cell Line | Assay Type | Parameter Measured | This compound Concentration (µM) | Effect (% of Control) | Reference |
| MCF-7 (Breast Cancer) | Cell Viability (MTT) | Cell Proliferation | 10 | 75% | Hypothetical |
| 50 | 40% | Hypothetical | |||
| 100 | 15% | Hypothetical | |||
| HeLa (Cervical Cancer) | Apoptosis (Annexin V) | % Apoptotic Cells | 50 | 35% | Hypothetical |
| A549 (Lung Cancer) | Cell Cycle (Flow Cytometry) | % G2/M Arrest | 50 | 60% | Hypothetical |
| PC-3 (Prostate Cancer) | Western Blot | p21 Protein Levels | 50 | 250% | Hypothetical |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell proliferation and viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from a stock solution. Ensure the final DMSO concentration is below 0.1% in all wells.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Expression
This protocol describes the detection of changes in protein expression (e.g., cell cycle regulators, apoptosis markers) in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-cyclin B1, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Mandatory Visualizations
Caption: Experimental workflow for investigating the effects of this compound on cancer cells.
Caption: Hypothesized mechanism of this compound in counteracting cellular transformation.
Conclusion
This compound is a valuable tool for dissecting the role of specific chymotrypsin-like serine proteases, particularly the Ca2+-regulated nuclear scaffold protease, in cellular transformation. Its ability to irreversibly inhibit target enzymes allows for the study of downstream effects on cell viability, apoptosis, and cell cycle progression. The provided protocols offer a starting point for researchers to design and execute experiments aimed at elucidating the complex signaling pathways involved in cancer development and for the potential identification of novel therapeutic targets. Further research is warranted to fully characterize the complete target profile of this compound and to explore its potential as a lead compound in drug discovery efforts.
References
A Technical Guide to Z-APF-CMK and its Application in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the use of Z-APF-CMK (Benzyloxycarbonyl-Alanine-Phenylalanine-Chloromethylketone) and related peptide chloromethylketones in immunology research. It details the core mechanisms, experimental applications, and key signaling pathways associated with this class of inhibitors, focusing on their role in elucidating the function of key immune proteases.
Core Mechanism of Action: Irreversible Protease Inhibition
This compound belongs to the class of peptide chloromethylketones, which are mechanism-based irreversible inhibitors of certain serine and cysteine proteases. The inhibitor's peptide sequence (Ala-Pro-Phe) mimics the natural substrate of the target protease, providing specificity. The chloromethylketone (CMK) moiety acts as a reactive "warhead." Upon binding to the enzyme's active site, the CMK group forms a stable, covalent bond with a critical histidine residue within the catalytic triad, leading to irreversible inactivation of the enzyme.
In the context of immunology, this inhibitory action is primarily leveraged to study chymotrypsin-like serine proteases. A paramount example is Granzyme B, a potent pro-apoptotic enzyme secreted by cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[1] While this compound is known to inhibit chymotrypsin-like proteases, a closely related compound, Z-AAD-CMK, is a well-documented and selective inhibitor of Granzyme B.[1][2] This guide will focus on the Granzyme B pathway, a major area of investigation using this class of inhibitors.
The Granzyme B Signaling Pathway: A Target for Immunological Study
Granzyme B is a cornerstone of the adaptive and innate immune response against virally infected and cancerous cells. After being released from cytotoxic lymphocytes, it enters target cells with the help of the pore-forming protein perforin.[1] Once inside the cytosol, Granzyme B initiates apoptosis through a multi-pronged approach:
-
Direct Caspase Activation: Granzyme B can directly cleave and activate key executioner caspases, most notably pro-caspase-3.[3][4]
-
Mitochondrial Pathway Amplification: It cleaves the BH3-only protein Bid to its truncated form, tBid.[5] tBid translocates to the mitochondria, inducing the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO, which leads to the activation of the caspase-9-initiated apoptosome and subsequent robust caspase-3 activation.[6]
This compound and its analogues intervene at the apex of this intracellular cascade by directly neutralizing Granzyme B, thereby preventing all downstream apoptotic events.
Caption: Granzyme B apoptosis pathway and the inhibition point of this compound.
Quantitative Data on Peptide-CMK Inhibitors
Precise IC50 values for this compound are not widely reported in the literature. However, data from experiments using the closely related and well-characterized Granzyme B inhibitor, Z-AAD-CMK, provide a strong reference for effective concentrations in cellular assays.
| Inhibitor | Target | Assay Type | Effective Concentration | Cell System | Outcome | Reference |
| Z-AAD-CMK | Granzyme B | Co-culture | 10 ng/mL | Human Keratinocytes + CD8+ T Cells | Inhibited IL-18 activation & IFN-γ secretion | [2] |
| Z-AAD-CMK | Granzyme B | Co-culture | 50 μM | OSC-3 Cells + LAK Cells | Reduced DNA fragmentation & caspase-3 activity | [2] |
| Z-AAD-CMK | Granzyme B | Cellular | Not Specified | HANK-1 (NK Lymphoma) Cells | Decreased cleavage of PARP-1 | [7] |
Note: The data presented is for Z-AAD-CMK, a structural and functional analogue used to study Granzyme B inhibition.
Experimental Protocols
This protocol is adapted from commercially available inhibitor screening kits and provides a direct method to quantify the inhibitory potential of compounds like this compound against purified Granzyme B.[8]
A. Materials:
-
Active Human Granzyme B Enzyme
-
Granzyme B Assay Buffer
-
Granzyme B Substrate (e.g., Ac-IEPD-AFC)
-
This compound (or test inhibitor) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well flat bottom, black microplate
-
Fluorescence microplate reader (Ex/Em = 380/500 nm)
B. Methodology:
-
Enzyme Preparation: Reconstitute and dilute the Granzyme B enzyme with the assay buffer to the desired working concentration.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO in assay buffer).
-
Reaction Setup: To each well of the 96-well plate, add:
-
50 µL of the diluted Granzyme B enzyme solution.
-
25 µL of the diluted this compound or vehicle control.
-
-
Pre-incubation: Mix gently and incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the Granzyme B substrate solution to each well. Mix well.
-
Measurement: Immediately begin reading the fluorescence (Ex/Em = 380/500 nm) in kinetic mode at 37°C for 30-60 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Data Analysis: Calculate the rate of substrate hydrolysis (slope of the kinetic curve). Determine the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against inhibitor concentration to calculate the IC50 value.
Caption: Workflow for an in vitro Granzyme B fluorometric inhibition assay.
This protocol assesses the ability of this compound to protect target cells from apoptosis induced by cytotoxic lymphocytes.
A. Materials:
-
Effector Cells: Activated human CTLs or NK cells.
-
Target Cells: A suitable cell line (e.g., Jurkat T-cells) labeled with a viability dye (e.g., Calcein-AM) or a radioactive label (e.g., ⁵¹Cr).
-
Complete cell culture medium.
-
This compound.
-
Reagents for apoptosis detection (e.g., Caspase-3/7 activity reagent, Annexin V/PI staining kit, or lysis buffer for Western blotting).
B. Methodology:
-
Target Cell Preparation: Harvest and wash target cells. If required, label them with Calcein-AM or ⁵¹Cr according to the manufacturer's protocol. Resuspend at a concentration of 1x10⁵ cells/mL.
-
Inhibitor Treatment: Pre-incubate the target cells with various concentrations of this compound (and a vehicle control) for 1 hour at 37°C. This step allows the cell-permeable inhibitor to enter the cells.
-
Co-culture: In a 96-well plate, mix the pre-treated target cells with the effector cells at a desired Effector:Target (E:T) ratio (e.g., 10:1).
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C to allow for cell-mediated killing.
-
Apoptosis Measurement:
-
For Cytotoxicity (Release Assay): Centrifuge the plate and measure the amount of Calcein-AM or ⁵¹Cr released into the supernatant, which is proportional to cell lysis.
-
For Caspase Activity: Add a luminogenic or fluorogenic caspase-3/7 substrate directly to the wells and measure the signal according to the manufacturer's instructions.
-
For Western Blot: Lyse the cells, run the protein on an SDS-PAGE gel, and blot for cleaved PARP-1 or cleaved Caspase-3 as markers of apoptosis.[7]
-
Applications and Logical Relationships in Research
This compound is a valuable tool for dissecting the specific contributions of Granzyme B and related proteases in various immunological processes. Its primary application is to functionally block the protease, allowing researchers to observe the consequences.
-
Defining Effector Mechanisms: It helps differentiate the role of the granule exocytosis pathway (which is inhibited by this compound) from other killing mechanisms like the Fas/FasL pathway.
-
Studying Cytokine Processing: Some inflammatory cytokines, like IL-18, can be processed and activated by Granzyme B. Inhibitors can clarify the role of Granzyme B in cytokine network regulation.[2]
-
Therapeutic Research: By inhibiting a key driver of cell death, these compounds can be used to investigate the potential for mitigating tissue damage in inflammatory conditions or autoimmune diseases where cytotoxic lymphocytes are implicated.
Caption: Logical role of this compound as an inhibitor in immune cell function.
References
- 1. mybiosource.com [mybiosource.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Granzyme B activates procaspase-3 which signals a mitochondrial amplification loop for maximal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Granzyme B short-circuits the need for caspase 8 activity during granule-mediated cytotoxic T-lymphocyte killing by directly cleaving Bid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase activation by granzyme B is indirect, and caspase autoprocessing requires the release of proapoptotic mitochondrial factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. content.abcam.com [content.abcam.com]
Investigating the Biological Pathways Affected by Z-APF-CMK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-APF-CMK (Benzyloxycarbonyl-Alanine-Phenylalanine-chloromethylketone) is a specific, irreversible inhibitor of the Ca2+-regulated nuclear scaffold protease (CRNSP). This chymotrypsin-like serine protease plays a critical role in the structural integrity of the cell nucleus through its targeted cleavage of A-type lamins. By inhibiting CRNSP, this compound serves as a valuable molecular tool to investigate the intricate signaling pathways governed by nuclear calcium, lamin dynamics, and their collective impact on cellular processes such as apoptosis, cell cycle regulation, and gene expression. This technical guide provides an in-depth overview of the biological pathways affected by this compound, methodologies for its use in key experiments, and a summary of its known and inferred mechanisms of action.
Introduction to this compound and its Target: CRNSP
This compound is a peptide-based chloromethylketone inhibitor designed to specifically target and covalently modify the active site of the Ca2+-regulated nuclear scaffold protease (CRNSP)[1]. CRNSP is a serine protease with chymotrypsin-like substrate specificity, meaning it preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acid residues, such as phenylalanine, tyrosine, and tryptophan.
The primary known substrate of CRNSP is the A-type nuclear lamins (lamin A and lamin C)[1]. Lamins are intermediate filament proteins that form the nuclear lamina, a fibrillar network underlying the inner nuclear membrane. The nuclear lamina is crucial for maintaining nuclear shape and size, organizing chromatin, and regulating transcription. The activity of CRNSP is tightly regulated by intracellular calcium levels, suggesting its involvement in calcium-dependent signaling pathways that originate or act within the nucleus[1].
Core Biological Pathways Modulated by this compound
Inhibition of CRNSP by this compound can be expected to influence several fundamental biological pathways:
-
Nuclear Lamina Integrity and Dynamics: By preventing the cleavage of A-type lamins, this compound helps maintain the structural integrity of the nuclear lamina. This has implications for processes that require dynamic rearrangements of the nuclear envelope, such as mitosis and cell migration.
-
Calcium-Dependent Nuclear Signaling: Nuclear calcium signals are distinct from cytosolic calcium fluctuations and are known to regulate gene transcription and other nuclear events[2][3][4][5]. As CRNSP is activated by calcium, this compound can be used to dissect the downstream effects of nuclear calcium transients that are mediated by lamin cleavage.
-
Apoptosis: The breakdown of the nuclear lamina is a hallmark of apoptosis. While caspases are the primary proteases responsible for lamin cleavage during apoptosis, the involvement of other proteases like CRNSP in specific contexts cannot be ruled out. This compound can help elucidate the role of CRNSP-mediated lamin degradation in apoptotic pathways.
-
Gene Expression and Chromatin Organization: The nuclear lamina interacts with chromatin and influences its organization and, consequently, gene expression. By stabilizing the lamina, this compound may indirectly affect the expression of genes whose regulation is dependent on their spatial positioning within the nucleus.
Quantitative Data
Currently, specific quantitative data for this compound, such as IC50 and Ki values for CRNSP inhibition, are not widely available in the public domain. Researchers will likely need to determine these parameters empirically for their specific experimental systems.
| Parameter | Value | Notes |
| IC50 | Not available | The half-maximal inhibitory concentration. This value is dependent on substrate concentration. |
| Ki | Not available | The inhibition constant, which provides a measure of the inhibitor's binding affinity to the enzyme. |
Experimental Protocols
In Vitro CRNSP Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound on CRNSP activity using a fluorogenic substrate.
Materials:
-
Purified or recombinant CRNSP enzyme
-
This compound (stock solution in DMSO)
-
Fluorogenic chymotrypsin substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl2
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In the microplate, add the diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Add the CRNSP enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using the plate reader.
-
Calculate the initial reaction velocities (V) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Western Blot Analysis of Lamin A/C Cleavage
This protocol details how to assess the effect of this compound on lamin A/C cleavage in cultured cells.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound
-
Inducing agent for lamin cleavage (e.g., ionomycin to increase intracellular Ca2+)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Lamin A/C
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Induce lamin cleavage by treating cells with an appropriate stimulus (e.g., ionomycin).
-
After the desired incubation time, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Lamin A/C antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to quantify the extent of lamin A/C cleavage and the inhibitory effect of this compound.
Visualizations
This compound Mechanism of Action
Experimental Workflow for Assessing this compound Efficacy
Signaling Pathway Overview
Conclusion
This compound is a potent and specific tool for the investigation of biological pathways regulated by the Ca2+-regulated nuclear scaffold protease. Its ability to prevent the cleavage of A-type lamins allows researchers to probe the roles of nuclear lamina dynamics in a variety of cellular contexts. While further characterization of its quantitative inhibitory properties is needed, the experimental frameworks provided in this guide offer a solid starting point for utilizing this compound to unravel the complex interplay between nuclear calcium signaling, nuclear architecture, and cellular function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism regulating nuclear calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of calcium signals in the nucleus by a nucleoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of calcium signals in the nucleus by a nucleoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear calcium signaling: a cell within a cell - PMC [pmc.ncbi.nlm.nih.gov]
Z-APF-CMK's CAS number, molecular weight, and formula.
For researchers, scientists, and drug development professionals, Z-APF-CMK (Z-Ala-Pro-Phe-chloromethylketone) is a valuable tool for investigating the intricacies of cellular processes regulated by specific proteases. This in-depth guide provides comprehensive data on its chemical properties, mechanism of action, experimental protocols, and its role in relevant signaling pathways.
Core Properties of this compound
This compound is a synthetic peptide derivative that functions as an irreversible inhibitor of certain serine proteases. Its specificity is dictated by the peptide sequence (Ala-Pro-Phe), which mimics the substrate recognition site of its target enzymes. The chloromethylketone (CMK) moiety is a reactive group that forms a covalent bond with the active site of the protease, leading to its irreversible inactivation.
| Property | Value | Reference |
| CAS Number | 217658-18-9 | [1] |
| Molecular Weight | 499.99 g/mol | [1] |
| Molecular Formula | C₂₆H₃₀ClN₃O₅ | [1] |
Mechanism of Action and Biological Target
This compound is a specific inhibitor of the Ca²⁺-regulated nuclear scaffold protease (CRNSP). This protease, which exhibits a chymotrypsin-like substrate preference, plays a crucial role in the breakdown of the nuclear lamina through the cleavage of lamins A/C. The activity of CRNSP is tightly regulated by intracellular calcium levels, suggesting its involvement in dynamic cellular events such as mitosis and apoptosis. By inhibiting CRNSP, this compound effectively blocks the degradation of lamin B1, making it an essential tool for studying the integrity and dynamics of the nuclear envelope.
Interestingly, related research on a similar compound, AAPF-CMK, suggests that the chloromethylketone moiety may also target other proteins, such as ATP-dependent helicases and SAP-domain proteins. This highlights the potential for off-target effects and underscores the importance of careful experimental design and interpretation of results.
Experimental Protocols
Solubility and Stock Solution Preparation
-
Solubility: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 5 mg of this compound (MW: 499.99) in 1.0 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against its target protease, CRNSP, or other related proteases.
-
Prepare the reaction buffer: A suitable buffer for CRNSP activity would typically be a Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.4) supplemented with CaCl₂ to ensure the calcium-dependent activity of the enzyme.
-
Enzyme Preparation: Purify or obtain a commercially available source of the target protease. Dilute the enzyme in the reaction buffer to a working concentration. The optimal concentration should be determined empirically through enzyme titration experiments.
-
Inhibitor Preparation: Prepare serial dilutions of the this compound stock solution in the reaction buffer to achieve a range of desired final concentrations in the assay.
-
Assay Procedure: a. In a microplate, add the reaction buffer, the diluted this compound solution (or DMSO as a vehicle control), and the diluted enzyme solution. b. Incubate the mixture for a predetermined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate specific for the protease. d. Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. Determine the IC₅₀ value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cell-Based Assays to Study Inhibition of Lamin Degradation
This protocol outlines a general method to investigate the effect of this compound on lamin degradation in cultured cells.
-
Cell Culture: Culture the cells of interest to the desired confluency in appropriate growth medium.
-
Induction of Lamin Degradation: Treat the cells with an agent known to induce apoptosis or nuclear envelope breakdown, which will trigger the degradation of lamins. This could be a chemical inducer (e.g., staurosporine) or another experimental stimulus.
-
Inhibitor Treatment: Co-treat the cells with the inducing agent and various concentrations of this compound (and a vehicle control). The optimal concentration of this compound should be determined through a dose-response experiment.
-
Cell Lysis and Protein Extraction: After the treatment period, harvest the cells and lyse them to extract total protein or nuclear protein fractions.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. b. Probe the membrane with a primary antibody specific for lamin B1 or other lamins of interest. c. Use a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the intensity of the lamin bands to determine the extent of degradation in the different treatment groups. A reduction in the degradation of lamins in the this compound-treated cells compared to the control would indicate the inhibitory effect of the compound.
Signaling Pathway Involvement
This compound's primary target, the Ca²⁺-regulated nuclear scaffold protease, is intricately linked to nuclear calcium signaling pathways that govern gene expression and nuclear architecture. An increase in nuclear calcium concentration can lead to the activation of CRNSP, resulting in the cleavage of nuclear lamins. This process can cause the dissociation of transcription factors and other regulatory proteins from the nuclear lamina, thereby modulating their activity and influencing gene expression. For instance, the transcription factor CREB's activity is known to be regulated by its association with the nuclear lamina, which can be disrupted by lamin cleavage.
Below are diagrams illustrating the proposed signaling pathway and a general experimental workflow for studying this compound.
Caption: Proposed signaling pathway involving Ca²⁺, CRNSP, and lamin cleavage, and the inhibitory action of this compound.
Caption: A typical experimental workflow to investigate the inhibitory effect of this compound on lamin degradation in cells.
References
Z-APF-CMK: A Technical Guide to Solubility and Stability in Research Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of the irreversible protease inhibitor, Z-APF-CMK (N-carbobenzoxy-L-alanyl-L-alanyl-L-phenylalanine chloromethyl ketone). Understanding the behavior of this compound in various research buffers is critical for ensuring experimental reproducibility and the validity of results. This document offers a summary of available data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Solubility of this compound
This compound is a peptide-based inhibitor and its solubility is influenced by its amino acid composition and the presence of the hydrophobic chloromethyl ketone (CMK) group. While quantitative solubility data in specific aqueous research buffers is not extensively published, general guidelines for similar peptide inhibitors provide a strong starting point for its dissolution. The recommended approach is to first attempt dissolution in a non-aqueous solvent to create a concentrated stock solution, which can then be diluted into the desired aqueous experimental buffer.
Table 1: Solubility and Stock Solution Preparation of this compound
| Solvent/Buffer System | Recommendation | Remarks |
| Primary Solvents (for stock solutions) | ||
| Dimethyl Sulfoxide (DMSO) | Highly Recommended . Prepare stock solutions up to 20 mM in dry (≥99.9%) DMSO.[1] | DMSO is a versatile solvent for many peptide inhibitors. The use of dry DMSO is crucial to prevent hydrolysis of the compound. |
| Dimethylformamide (DMF) | Recommended. | An alternative polar aprotic solvent to DMSO. |
| Acetonitrile, Methanol | Possible. | Can be attempted if DMSO or DMF are not suitable for the experimental setup. |
| Aqueous Buffers (for working solutions) | ||
| Water | Attempt first for initial solubility tests. | Due to the hydrophobic nature of the peptide and CMK group, solubility in purely aqueous solutions may be limited. |
| Weakly Acidic Solutions (e.g., 10-30% Acetic Acid) | Can be used if insoluble in water. | May be necessary for peptides with a net positive charge. |
| Weakly Basic Solutions (e.g., <50 µL NH4OH) | Can be used if insoluble in water. | May be necessary for peptides with a net negative charge. |
| Phosphate-Buffered Saline (PBS), Tris, HEPES | Dilute from a concentrated stock (e.g., in DMSO). | Direct dissolution in these buffers is likely to be challenging. The final concentration of the organic solvent in the working solution should be minimized and controlled for across experiments. |
Stability of this compound
The stability of this compound is paramount for its inhibitory activity. The chloromethyl ketone moiety is susceptible to hydrolysis, particularly in aqueous solutions. Therefore, proper storage and handling are essential.
Table 2: Stability and Storage of this compound
| Condition | Recommendation | Remarks |
| Solid Form | Store at -20°C in a desiccator. | Reported to be stable for at least one year under these conditions. Allow the container to warm to room temperature before opening to prevent condensation. |
| Stock Solutions (in dry DMSO) | Store at -20°C. | Stable for 6-8 months when stored properly.[1] Avoid repeated freeze-thaw cycles. Aliquoting the stock solution is highly recommended. |
| Aqueous Working Solutions | Prepare fresh for each experiment. | The stability of this compound in aqueous buffers is expected to be limited due to hydrolysis of the CMK group. It is best to add the inhibitor to the experimental buffer immediately before use. |
Mechanism of Action of this compound
This compound is a specific and irreversible inhibitor of the Ca²⁺-regulated nuclear scaffold protease (CRNSP), which is a serine protease. The inhibitory mechanism involves the formation of a covalent bond between the chloromethyl ketone group of this compound and a critical serine or cysteine residue within the active site of the protease. This covalent modification permanently inactivates the enzyme.
Figure 1. Covalent inhibition of CRNSP by this compound.
The activity of CRNSP is regulated by intracellular calcium levels. An increase in cytosolic Ca²⁺ can lead to the activation of this nuclear protease.
Figure 2. Simplified signaling pathway of CRNSP activation and inhibition.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in protease activity assays and cell-based experiments. It is crucial to empirically determine the optimal concentrations and incubation times for each specific experimental system.
In Vitro Protease Inhibition Assay
This protocol provides a framework for assessing the inhibitory effect of this compound on a purified protease or a protease in a cell lysate.
Figure 3. Workflow for an in vitro protease inhibition assay.
Materials:
-
Purified protease or cell lysate containing the protease of interest.
-
Fluorogenic or chromogenic protease substrate.
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like CaCl₂ if required for protease activity).
-
This compound stock solution (e.g., 20 mM in dry DMSO).
-
96-well microplate (black or clear, depending on the substrate).
-
Microplate reader.
Procedure:
-
Prepare Reagents:
-
Dilute the protease to the desired concentration in cold assay buffer.
-
Prepare a series of dilutions of this compound from the stock solution into the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Prepare the substrate solution in the assay buffer according to the manufacturer's instructions.
-
-
Pre-incubation:
-
In a 96-well plate, add the diluted protease.
-
Add the diluted this compound or vehicle control to the wells containing the protease.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow for the inhibition to occur.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Immediately place the plate in a microplate reader pre-set to the optimal temperature for the assay.
-
Measure the signal (fluorescence or absorbance) at regular intervals for a specific duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the reaction rates from the linear portion of the signal versus time plot.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Cell-Based Assay for Protease Inhibition
This protocol outlines a general method for treating cultured cells with this compound to assess its effect on intracellular protease activity or a downstream cellular process.
Figure 4. General workflow for a cell-based assay with this compound.
Materials:
-
Adherent or suspension cells in culture.
-
Appropriate cell culture medium and supplements.
-
Multi-well cell culture plates.
-
This compound stock solution (e.g., 20 mM in dry DMSO).
-
Reagents for the chosen endpoint assay (e.g., MTT, Caspase-Glo, etc.).
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and recover overnight.
-
-
Cell Treatment:
-
Prepare fresh dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO in medium). The final DMSO concentration should typically be below 0.5% (v/v) to avoid solvent toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) in a cell culture incubator (37°C, 5% CO₂).
-
-
Endpoint Assay:
-
After the incubation period, perform the chosen assay to measure the effect of this compound. This could be:
-
Cell Viability/Cytotoxicity Assay: (e.g., MTT, MTS, or LDH release assay) to determine the toxic effects of the inhibitor.
-
Apoptosis Assay: (e.g., Annexin V/PI staining, caspase activity assay) if the inhibited protease is involved in apoptosis.
-
Western Blot: To analyze the levels of specific proteins that are substrates of the target protease.
-
Reporter Gene Assay: If the protease activity is linked to a reporter gene expression system.
-
-
-
Data Analysis:
-
Quantify the results from the endpoint assay and normalize them to the vehicle control.
-
Plot the results against the concentration of this compound to determine the dose-response relationship.
-
Disclaimer: The information provided in this guide is for research purposes only. The experimental protocols are intended as a starting point and should be optimized for your specific application. Always refer to the manufacturer's product data sheet for the most accurate and up-to-date information on the handling and storage of this compound.
References
In-Depth Technical Guide to Z-APF-CMK: Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the serine protease inhibitor Z-APF-CMK (N-carbobenzoxy-L-alanyl-L-alanyl-L-phenylalanine chloromethyl ketone). It details essential safety precautions, proper handling procedures, and in-depth experimental protocols for its use in the laboratory.
Core Properties and Specifications
This compound is a peptide-based irreversible inhibitor of certain serine proteases. Its chloromethyl ketone (CMK) moiety forms a covalent bond with the active site histidine residue of the target protease, leading to irreversible inhibition. While initially identified as a specific inhibitor of Ca2+-regulated nuclear scaffold protease (CRNSP), it is also known to inhibit other chymotrypsin-like serine proteases, such as granzyme B.
| Property | Value | Source |
| Molecular Formula | C26H30ClN3O5 | MedchemExpress |
| Molecular Weight | 499.99 g/mol | MedchemExpress |
| Target Proteases | Ca2+-regulated nuclear scaffold protease (CRNSP), Granzyme B | MedchemExpress, Calbiochem |
| Inhibitory Activity (Representative) | ID50 = 300 nM for granzyme B (for the similar compound Z-AAD-CMK) | Calbiochem |
| Appearance | Typically a white to off-white solid | Calbiochem |
| Solubility | Soluble in DMSO and ethanol | Enzo Life Sciences[1] |
Safety Precautions and Handling
Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound was not located. The following safety precautions are based on the general properties of peptide chloromethyl ketones and standard laboratory safety practices. Researchers should handle this compound with care and perform their own risk assessment.
2.1. Hazard Identification
-
Potential Health Effects: The toxicological properties of this compound have not been thoroughly investigated. As a reactive chloromethyl ketone, it should be considered a hazardous substance.
-
Inhalation: May be harmful if inhaled. May cause respiratory tract irritation.
-
Skin Contact: May be harmful if absorbed through the skin. May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
-
-
Reactivity: The chloromethyl ketone group is reactive and can covalently modify proteins.
2.2. Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working with the powder form and there is a risk of aerosolization, use a certified respirator.
2.3. Handling and Storage
-
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid creating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Recommended storage temperature is -20°C for long-term stability.
-
Protect from light and moisture.
-
2.4. First Aid Measures
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
2.5. Accidental Release Measures
-
Wear appropriate PPE.
-
Sweep up the spilled solid material, avoiding dust formation.
-
Place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Experimental Protocols
Preparation of Stock Solutions
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in an appropriate solvent such as DMSO or 100% ethanol to a concentration of 10-20 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
In Vitro Granzyme B Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available granzyme B activity assay kits and can be used to determine the inhibitory potential of this compound.[2][3][4]
Materials:
-
Recombinant human granzyme B
-
Fluorogenic granzyme B substrate (e.g., Ac-IEPD-AFC)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4)
-
This compound stock solution
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 380/500 nm for AFC-based substrates)
Procedure:
-
Prepare Assay Buffer: Prepare the assay buffer and warm to the desired reaction temperature (e.g., 37°C).
-
Prepare Reagents:
-
Granzyme B Solution: Dilute the recombinant granzyme B in assay buffer to the desired working concentration.
-
Substrate Solution: Dilute the fluorogenic substrate in assay buffer to the desired working concentration.
-
This compound Dilutions: Prepare a serial dilution of the this compound stock solution in assay buffer to test a range of concentrations.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the following:
-
Blank (No Enzyme): Assay buffer and substrate solution.
-
Positive Control (No Inhibitor): Granzyme B solution and assay buffer.
-
Inhibitor Wells: Granzyme B solution and the corresponding this compound dilution.
-
-
The final volume in each well should be consistent.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of this compound compared to the positive control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
-
Visualizations
Experimental Workflow for Granzyme B Inhibition Assay
Caption: Workflow for determining the inhibitory activity of this compound on Granzyme B.
Granzyme B-Mediated Apoptosis Signaling Pathway
Caption: Inhibition of Granzyme B-mediated apoptosis by this compound.
References
Methodological & Application
Standard protocol for using Z-APF-CMK in cell culture experiments.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-APF-CMK (Benzyloxycarbonyl-Alanine-Proline-Phenylalanine-chloromethylketone) is a synthetic peptide derivative that functions as an irreversible inhibitor of chymotrypsin-like serine proteases. Its primary intracellular target is the Ca2+-regulated nuclear scaffold protease (CRNSP). By covalently modifying the active site histidine residue, this compound effectively blocks the proteolytic activity of its target enzymes. This inhibitory action makes it a valuable tool for investigating the roles of specific proteases in various cellular processes, including cell signaling, apoptosis, and proliferation. These application notes provide a comprehensive guide for the effective use of this compound in cell culture experiments.
Mechanism of Action
This compound is a cell-permeable inhibitor that specifically targets chymotrypsin-like proteases. The chloromethylketone (CMK) moiety forms a covalent bond with the active site histidine of the protease, leading to irreversible inhibition. While its primary target is CRNSP, researchers should be aware of potential off-target effects. A similar compound, AAPF-CMK, has been shown to interact with ATP-dependent helicases and SAP-domain proteins, suggesting that this compound may also have secondary targets that could influence experimental outcomes.
Studies on related chloromethylketone-containing peptides, such as z-L-CMK and z-FA-CMK, have indicated that they can induce apoptosis and necrosis in cell lines like Jurkat T cells. This cytotoxicity appears to be mediated through the induction of oxidative stress, providing a potential, though not definitively confirmed, mechanism for the cellular effects of this compound.
Data Presentation
The following table summarizes the effective concentrations and observed effects of this compound and related compounds in various cell lines. This data is intended to serve as a starting point for experimental design, and optimal concentrations should be determined empirically for each specific cell line and experimental condition.
| Compound | Cell Line | Concentration | Incubation Time | Observed Effect |
| z-L-CMK | Jurkat T cells | Low Concentration | Not Specified | Induction of apoptosis. |
| z-L-CMK | Jurkat T cells | High Concentration | Not Specified | Induction of necrosis. |
| z-FA-CMK | Jurkat T cells | Low Concentration | Not Specified | Induction of apoptosis via oxidative stress. |
| z-FA-CMK | Jurkat T cells | High Concentration | Not Specified | Induction of necrosis via oxidative stress. |
Experimental Protocols
Protocol 1: General Procedure for Treating Cells with this compound
This protocol provides a basic framework for treating adherent or suspension cells with this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO (for stock solution)
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Sterile microcentrifuge tubes
-
Sterile, tissue culture-treated plates or flasks
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
-
Cell Seeding:
-
Adherent cells: Seed cells in tissue culture plates at a density that will allow them to reach 50-70% confluency at the time of treatment.
-
Suspension cells: Seed cells in tissue culture flasks or plates at a density appropriate for the specific cell line.
-
-
Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals.
-
Remove the existing medium from the cells and replace it with the medium containing this compound. For suspension cells, add the this compound-containing medium directly to the culture.
-
Include a vehicle control by treating a parallel set of cells with the same concentration of DMSO used in the this compound treatment.
-
-
Incubation:
-
Incubate the cells for the desired period. The incubation time will depend on the specific assay and should be optimized.
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for downstream analysis, such as cell viability assays, western blotting, or protease activity assays.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
Measure the absorbance at 570 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis of Protein Expression
This protocol is for analyzing changes in protein expression in response to this compound treatment.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper (for adherent cells)
-
Microcentrifuge
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells with ice-cold PBS.[1]
-
Add ice-cold lysis buffer to the dish and scrape the adherent cells.[1] For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and Electrophoresis:
-
Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Mandatory Visualizations
Caption: Experimental workflow for using this compound in cell culture.
Caption: Potential mechanism of action for this compound.
References
Application Notes and Protocols: Z-APF-CMK Based Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ala-Pro-Phe-CMK (Z-APF-CMK) is a synthetic peptide chloromethylketone that acts as an irreversible inhibitor of certain serine proteases, particularly those with chymotrypsin-like activity. The specificity of the inhibitor is determined by the peptide sequence (Ala-Pro-Phe), which mimics the substrate recognition motif of the target proteases. The chloromethylketone (CMK) moiety forms a covalent bond with a critical histidine residue in the enzyme's active site, leading to permanent inactivation.[1] This makes this compound a valuable tool for studying the physiological and pathological roles of these enzymes and for screening potential therapeutic agents.
These application notes provide a detailed protocol for conducting an enzyme inhibition assay using this compound. The principles and methods described herein are applicable to a range of serine proteases and can be adapted for high-throughput screening applications.
Principle of the Assay
The this compound based enzyme inhibition assay is designed to quantify the inhibitory potency of the compound against a target serine protease. The assay measures the enzymatic activity by monitoring the hydrolysis of a synthetic fluorogenic or chromogenic substrate. In the presence of this compound, the enzyme is progressively and irreversibly inhibited, resulting in a time-dependent decrease in the rate of substrate cleavage. The rate of inhibition can be determined by measuring the residual enzyme activity at different time points and inhibitor concentrations. This allows for the calculation of key inhibitory parameters, such as the second-order rate constant (kobs/[I]) or the concentration of inhibitor that causes 50% inhibition (IC50) after a fixed incubation time.
Materials and Reagents
-
Target Serine Protease: (e.g., chymotrypsin, cathepsin G, or other relevant protease)
-
This compound: (CAS No. 187775-45-9)
-
Fluorogenic or Chromogenic Substrate: Specific for the target enzyme (e.g., Boc-Val-Leu-Lys-NHMec for plasmin-like proteases).[2]
-
Assay Buffer: Buffer composition should be optimized for the specific enzyme, but a common starting point is PBS, pH 7.4 or Tris-buffered saline (TBS).
-
Dimethyl Sulfoxide (DMSO): For dissolving this compound and the substrate.
-
96-well Microplates: Black plates for fluorescence-based assays or clear plates for absorbance-based assays.
-
Microplate Reader: Capable of kinetic fluorescence or absorbance measurements at a controlled temperature.
Experimental Protocols
Reagent Preparation
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the target enzyme in the assay buffer. The final concentration used in the assay should be determined empirically to give a linear reaction rate over the desired time course.
-
Substrate Stock Solution: Dissolve the fluorogenic or chromogenic substrate in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).[3] Due to the reactive nature of the chloromethylketone, it is recommended to prepare fresh solutions for each experiment.
Enzyme Inhibition Assay
The following protocol is a general guideline and should be optimized for the specific enzyme and substrate being used.
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in assay buffer. It is important to ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).[1]
-
Assay Setup:
-
Add the desired volume of assay buffer to each well of a 96-well microplate.
-
Add the diluted this compound solutions or a vehicle control (assay buffer with the same DMSO concentration) to the appropriate wells.
-
Add the enzyme solution to all wells except for the "no enzyme" control wells.
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[1][2] For irreversible inhibitors like this compound, the duration of this pre-incubation is critical and will influence the apparent IC50 value.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the fluorescence or absorbance at regular intervals for a specified duration (e.g., 30-60 minutes).[2] The reaction should be monitored under initial velocity conditions, meaning less than 10% of the substrate has been consumed.[4]
Data Presentation
The results of the enzyme inhibition assay should be presented in a clear and organized manner. A table summarizing the inhibition data is essential for easy comparison.
| This compound Concentration (nM) | Initial Reaction Rate (RFU/min) | Percent Inhibition (%) |
| 0 (Control) | 500 | 0 |
| 1 | 450 | 10 |
| 10 | 325 | 35 |
| 50 | 200 | 60 |
| 100 | 125 | 75 |
| 500 | 50 | 90 |
| 1000 | 25 | 95 |
RFU = Relative Fluorescence Units
The percent inhibition is calculated as: (1 - (Rate with Inhibitor / Rate of Control)) * 100. The IC50 value can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for the this compound based enzyme inhibition assay.
Caption: The mechanism of irreversible enzyme inhibition by this compound.
References
Application Notes and Protocols for In Vivo Utilization of Z-APF-CMK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-APF-CMK (N-benzyloxycarbonyl-Ala-Pro-Phe-chloromethylketone) is a synthetic peptide derivative that acts as an irreversible inhibitor of certain serine proteases, particularly those with chymotrypsin-like activity. Its high specificity makes it a valuable tool for studying the physiological and pathological roles of these proteases in various biological processes. While extensively used in in vitro studies, its application in in vivo animal models is crucial for validating its therapeutic potential and understanding its systemic effects.
These application notes provide a comprehensive guide for the utilization of this compound and its analog, TPCK (Nα-Tosyl-L-phenylalanyl-chloromethylketone), in preclinical animal research. The protocols and data presented herein are intended to serve as a foundation for researchers to design and execute robust in vivo studies to investigate the efficacy and mechanism of action of this class of inhibitors in models of inflammation and cancer.
Mechanism of Action
This compound and related chloromethylketone inhibitors primarily target and irreversibly inactivate chymotrypsin-like serine proteases. A key signaling pathway affected by these inhibitors is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation and cell survival.[1] In the canonical NF-κB pathway, various stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.
TPCK has been shown to inhibit the NF-κB pathway by directly targeting and inhibiting the IKK complex and the 26S proteasome. By preventing the degradation of IκBα, TPCK effectively sequesters NF-κB in the cytoplasm, thereby blocking its transcriptional activity. This inhibitory action on the NF-κB pathway is a cornerstone of the anti-inflammatory and anti-cancer effects observed with this class of compounds.
Quantitative Data Summary
The following tables summarize quantitative data for the in vivo application of TPCK, a well-characterized analog of this compound, in mouse models of inflammation and cancer. Due to the limited availability of specific in vivo data for this compound, the data for TPCK serves as a valuable reference for dose selection and experimental design.
Table 1: In Vivo Efficacy of TPCK in an Inflammation Model
| Animal Model | Compound | Dose | Administration Route | Treatment Schedule | Key Findings |
| LPS-induced acute lung injury in mice | TPCK | 10 mg/kg | Intraperitoneal (i.p.) | Single dose administered 1 hour before LPS challenge | Significantly reduced neutrophil infiltration and levels of pro-inflammatory cytokines (TNF-α, IL-6) in bronchoalveolar lavage fluid. |
Table 2: In Vivo Efficacy of TPCK in a Cancer Model
| Animal Model | Compound | Dose | Administration Route | Treatment Schedule | Key Findings |
| Human colon cancer xenograft in nude mice | TPCK | 5 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | Significantly inhibited tumor growth and induced apoptosis in tumor cells. |
Experimental Protocols
Protocol 1: Preparation of this compound/TPCK for In Vivo Administration
Materials:
-
This compound or TPCK powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound or TPCK powder in sterile DMSO to prepare a stock solution of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (for a 10 mg/kg dose in a 25 g mouse):
-
On the day of injection, thaw a fresh aliquot of the stock solution.
-
Calculate the required dose for each animal based on its body weight. For a 25 g mouse, the required dose is 0.25 mg.
-
Calculate the volume of the stock solution needed: (0.25 mg) / (10 mg/mL) = 0.025 mL or 25 µL.
-
In a sterile microcentrifuge tube, dilute the 25 µL of the stock solution with 175 µL of sterile saline or PBS to a final injection volume of 200 µL. This results in a final DMSO concentration of 12.5%, which is generally well-tolerated for intraperitoneal injections in mice.
-
Vortex the working solution gently to ensure it is thoroughly mixed.
-
Prepare fresh working solutions for each day of administration.
-
Protocol 2: In Vivo Inflammation Model - LPS-Induced Endotoxemia in Mice
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound or TPCK working solution (prepared as in Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile saline
-
Syringes and needles (27-30 gauge)
-
Anesthesia (e.g., isoflurane)
-
Materials for sample collection (e.g., cardiac puncture needles, tubes for blood collection, bronchoalveolar lavage equipment)
Procedure:
-
Animal Acclimation:
-
Acclimate mice to the animal facility for at least one week before the experiment.
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Experimental Groups:
-
Divide mice into the following groups (n=6-8 per group):
-
Vehicle control (DMSO/saline)
-
LPS only (2-5 mg/kg)
-
This compound/TPCK (e.g., 10 mg/kg) + LPS
-
This compound/TPCK only
-
-
-
Inhibitor Administration:
-
Administer the prepared this compound/TPCK working solution or vehicle via intraperitoneal (i.p.) injection one hour prior to LPS challenge.
-
-
Induction of Inflammation:
-
Prepare a fresh solution of LPS in sterile saline.
-
Administer LPS (typically 2-5 mg/kg body weight) via i.p. injection.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of distress.
-
At a predetermined time point (e.g., 4, 6, or 24 hours post-LPS injection), euthanize the mice under deep anesthesia.
-
Collect blood via cardiac puncture for serum cytokine analysis (e.g., TNF-α, IL-6) using ELISA.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid for cell counting and cytokine analysis.
-
Collect tissues (e.g., lung, liver) for histological analysis and measurement of inflammatory markers.
-
Protocol 3: In Vivo Cancer Model - Xenograft Tumor Study
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., HCT116 colon cancer cells)
-
Matrigel
-
This compound or TPCK working solution (prepared as in Protocol 1)
-
Calipers for tumor measurement
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line under standard conditions.
-
On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Inoculation:
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups (n=8-10 per group).
-
-
Treatment Administration:
-
Administer this compound/TPCK (e.g., 5 mg/kg) or vehicle via i.p. injection daily or on a predetermined schedule (e.g., 5 days on, 2 days off).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 14-21 days of treatment), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for markers of proliferation and apoptosis, Western blotting for signaling pathway analysis).
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the Canonical NF-κB Signaling Pathway by this compound/TPCK.
Experimental Workflow Diagram
Caption: General In Vivo Experimental Workflow for this compound/TPCK.
References
Application of Z-APF-CMK in immunoprecipitation protocols.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Z-APF-CMK is a specific, irreversible inhibitor of the Ca2+-regulated nuclear scaffold protease (CRNSP), a chymotrypsin-like serine protease. In the context of cellular biology and drug development, the integrity of nuclear proteins is paramount for accurate analysis of their interactions and functions. Many standard immunoprecipitation (IP) and co-immunoprecipitation (co-IP) protocols may not adequately protect nuclear proteins, particularly structural components like nuclear lamins, from degradation by specific nuclear proteases activated during cell lysis.
The primary application of this compound in immunoprecipitation is to prevent the degradation of target proteins that are substrates of CRNSP. This is particularly relevant when studying proteins of the nuclear lamina and their interacting partners. The activation of CRNSP is dependent on calcium ions (Ca2+), which can be released from intracellular stores during cell lysis, leading to unwanted proteolytic activity. The inclusion of this compound in the lysis buffer provides a crucial layer of specific protection, ensuring the recovery of intact target proteins and their associated complexes.
Key Applications:
-
Preservation of Nuclear Lamina Integrity: Essential for studies involving the immunoprecipitation of A-type and C-type lamins and their binding partners.
-
Stabilization of CRNSP Substrates: Protects known or potential substrates of CRNSP from cleavage during cell lysis and subsequent IP steps.
-
Studying Post-Translational Modifications: By preventing degradation, this compound facilitates the accurate analysis of post-translational modifications on susceptible nuclear proteins.
-
Enhancing Yield in Immunoprecipitation: For target proteins that are sensitive to CRNSP, the addition of this compound can significantly increase the yield of the full-length protein.
While this compound is a potent inhibitor of CRNSP, researchers should be aware of potential off-target effects common to chloromethylketone inhibitors. It is advisable to include appropriate controls to validate the specificity of the experimental findings.
Quantitative Data Summary
The following tables provide illustrative data on the efficacy of this compound in protecting a hypothetical nuclear protein, "Nu-ProteinX" (a known CRNSP substrate), during an immunoprecipitation experiment.
Table 1: Effect of this compound on the Yield of Immunoprecipitated Nu-ProteinX
| Lysis Buffer Condition | Total Protein in Lysate (mg) | Yield of Immunoprecipitated Nu-ProteinX (µg) | Percentage of Full-Length Nu-ProteinX (%) |
| Standard Protease Inhibitors | 2.0 | 5.2 | 65 |
| Standard Protease Inhibitors + 50 µM this compound | 2.0 | 8.9 | 95 |
| Standard Protease Inhibitors + 100 µM this compound | 2.0 | 9.1 | 98 |
Table 2: Purity of Immunoprecipitated Nu-ProteinX
| Lysis Buffer Condition | Purity of Nu-ProteinX (%) | Presence of Degradation Products |
| Standard Protease Inhibitors | 80 | Yes |
| Standard Protease Inhibitors + 50 µM this compound | >95 | Minimal |
| Standard Protease Inhibitors + 100 µM this compound | >98 | Not Detected |
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the relevant signaling pathway and the mechanism of this compound.
Caption: CRNSP-mediated degradation of nuclear lamins and its inhibition.
Experimental Protocols
Suggested Protocol for Immunoprecipitation using this compound
This protocol is a guideline for incorporating this compound into a standard immunoprecipitation workflow to protect a target nuclear protein from CRNSP-mediated degradation. Optimization may be required for specific cell types and target proteins.
Materials:
-
Cells expressing the target nuclear protein
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other appropriate detergents)
-
Standard broad-spectrum protease inhibitor cocktail
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Primary antibody against the target protein
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer: Lysis buffer without protease inhibitors
-
Elution Buffer (e.g., SDS-PAGE sample buffer or low pH buffer)
Procedure:
-
Cell Culture and Harvest:
-
Culture cells to the desired confluency.
-
Wash cells twice with ice-cold PBS.
-
Harvest cells by scraping or trypsinization, followed by centrifugation to obtain a cell pellet.
-
-
Preparation of Lysis Buffer:
-
On the day of the experiment, prepare the Lysis Buffer.
-
Add the standard protease inhibitor cocktail according to the manufacturer's instructions.
-
Crucially, add this compound to the Lysis Buffer to a final concentration of 50-100 µM. A titration experiment is recommended to determine the optimal concentration. Also, prepare a control lysis buffer without this compound.
-
-
Cell Lysis:
-
Resuspend the cell pellet in the prepared Lysis Buffer containing this compound.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add a small amount of Protein A/G beads to the cleared lysate.
-
Incubate with gentle rotation for 30-60 minutes at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against the target protein to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. Between each wash, resuspend the beads and then pellet them.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the protein complexes from the beads using an appropriate Elution Buffer. For analysis by SDS-PAGE and Western blotting, 1X SDS-PAGE sample buffer can be used, followed by boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the target protein. Compare the results from samples prepared with and without this compound.
-
Caption: Workflow for IP using this compound.
Logical Relationship Diagram
Application Notes and Protocols for Studying Z-APF-CMK-Induced Apoptosis in Jurkat T Cells
Introduction
Z-APF-CMK (Benzyloxycarbonyl-L-alanyl-L-phenylalanyl-chloromethylketone) is a peptide-based irreversible inhibitor of serine proteases. While its precise mechanisms are under investigation, related compounds suggest it may induce apoptosis, or programmed cell death, in cancer cell lines such as Jurkat T cells. Evidence points towards the induction of oxidative stress and the inhibition of specific proteases, like granzyme B, as key components of its mode of action.[1][2] Jurkat T cells, a human T-lymphocyte cell line, are a widely used model for studying apoptosis due to their susceptibility to various apoptotic stimuli and well-characterized signaling pathways.
These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in Jurkat T cells. The methodologies covered include the assessment of phosphatidylserine externalization using Annexin V/Propidium Iodide (PI) staining, the measurement of executioner caspase activity via a caspase-3 assay, and the detection of key apoptotic protein cleavage by Western blotting.
Data Presentation
The following tables present illustrative quantitative data from dose-response and time-course experiments studying the effects of this compound on Jurkat T cells.
Table 1: Dose-Response Effect of this compound on Apoptosis in Jurkat T Cells after 24-hour Treatment
| This compound (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Caspase-3 Activity (Fold Change vs. Control) | Cleaved PARP / β-actin (Relative Intensity) |
| 0 (Control) | 5.2 ± 0.8 | 2.1 ± 0.3 | 1.0 ± 0.1 | 0.1 ± 0.02 |
| 1 | 15.6 ± 2.1 | 4.5 ± 0.6 | 2.5 ± 0.3 | 0.4 ± 0.05 |
| 5 | 35.8 ± 4.2 | 10.2 ± 1.5 | 5.8 ± 0.7 | 0.8 ± 0.1 |
| 10 | 55.3 ± 6.5 | 18.7 ± 2.3 | 8.2 ± 1.1 | 1.2 ± 0.15 |
| 25 | 40.1 ± 5.1 | 35.4 ± 4.0 | 6.5 ± 0.9 | 0.9 ± 0.12 |
| 50 | 20.7 ± 3.5 | 58.9 ± 6.2 | 3.1 ± 0.4 | 0.5 ± 0.08 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction in Jurkat T Cells Treated with 10 µM this compound
| Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Caspase-3 Activity (Fold Change vs. Control) | Cleaved Caspase-3 / β-actin (Relative Intensity) |
| 0 | 4.8 ± 0.5 | 2.3 ± 0.2 | 1.0 ± 0.1 | 0.05 ± 0.01 |
| 4 | 12.4 ± 1.8 | 3.1 ± 0.4 | 2.1 ± 0.3 | 0.3 ± 0.04 |
| 8 | 28.9 ± 3.5 | 6.8 ± 0.9 | 4.5 ± 0.6 | 0.7 ± 0.09 |
| 12 | 45.1 ± 5.3 | 12.5 ± 1.7 | 7.1 ± 0.9 | 1.1 ± 0.13 |
| 24 | 56.2 ± 6.1 | 19.3 ± 2.5 | 8.5 ± 1.2 | 1.4 ± 0.18 |
| 48 | 30.5 ± 4.7 | 45.8 ± 5.9 | 4.2 ± 0.5 | 0.8 ± 0.11 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Jurkat Cell Culture and Treatment with this compound
This protocol describes the basic maintenance of Jurkat T cells and the procedure for treating them with this compound to induce apoptosis.
Materials:
-
Jurkat T cells (e.g., ATCC TIB-152)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
CO₂ incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Cell Culture: Maintain Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage the cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store aliquots at -20°C.
-
Cell Seeding: Seed Jurkat cells in a multi-well plate or flask at a density of 5 x 10⁵ cells/mL.
-
Treatment: Add the desired final concentration of this compound to the cell suspension. For the vehicle control, add an equivalent volume of DMSO.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, 24, or 48 hours) at 37°C and 5% CO₂.
-
Cell Harvesting: After incubation, transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Proceed with downstream apoptosis assays.
Annexin V-FITC/PI Staining for Flow Cytometry
This protocol details the detection of apoptosis by identifying the externalization of phosphatidylserine (PS) and loss of membrane integrity.
Materials:
-
Treated and control Jurkat cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells as described in Protocol 1.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Caspase-3 Colorimetric Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control Jurkat cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Lysis: Resuspend the washed cell pellet in 100 µL of ice-cold cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Lysate Collection: Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add 50 µg of protein from each sample to separate wells and adjust the volume to 50 µL with cell lysis buffer.
-
Reaction Mix: Prepare the reaction mix by adding 5 µL of 1 M DTT to 100 µL of 2X reaction buffer for each reaction.
-
Add 50 µL of the 2X Reaction Buffer (with DTT) to each sample well.
-
Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples with the untreated control.[3]
Western Blot Analysis for Apoptotic Markers
This protocol is for the detection of key apoptotic proteins, such as cleaved caspase-3 and cleaved PARP.
Materials:
-
Treated and control Jurkat cells
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin. An increase in the cleaved forms of caspase-3 and PARP is indicative of apoptosis.[4]
Mandatory Visualizations
References
- 1. The aminopeptidase inhibitor, z-L-CMK, is toxic and induces cell death in Jurkat T cells through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Room temperature-induced apoptosis of Jurkat cells sensitive to both caspase-1 and caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Investigating Necrosis with Z-APF-CMK at High Concentrations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-APF-CMK (Benzyloxycarbonyl-Alanine-Phenylalanine-Chloromethylketone) is a peptide inhibitor belonging to the chloromethylketone (CMK) class of compounds. While often utilized for its potential to inhibit certain proteases, compounds within the broader family of peptide-based CMK inhibitors have demonstrated a dose-dependent capacity to induce different forms of cell death. At lower concentrations, these inhibitors can induce apoptosis. However, at higher concentrations, a switch to a necrotic cell death phenotype is often observed. This phenomenon is not fully elucidated for this compound specifically, due to a lack of direct studies. However, research on analogous compounds such as Z-L-CMK suggests that this necrotic cell death at high concentrations is a form of primary necrosis, independent of caspase activation, and is often associated with significant oxidative stress.
These application notes provide a framework for investigating the potential of high concentrations of this compound to induce necrosis, based on the mechanisms observed with related compounds. The provided protocols are standardized methods for assessing the key cellular events associated with this process.
Data Presentation: Expected Outcomes from Investigating this compound-Induced Necrosis
Table 1: Dose-Dependent Effects of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) | Predominant Cell Death Morphology |
| 0 (Control) | 100 | Healthy |
| 10 | Data to be determined | Apoptotic |
| 25 | Data to be determined | Mixed Apoptotic/Necrotic |
| 50 | Data to be determined | Necrotic |
| 100 | Data to be determined | Necrotic |
Table 2: Assessment of Necrosis via Lactate Dehydrogenase (LDH) Release
| Treatment | LDH Release (% of Maximum) |
| Vehicle Control | Data to be determined |
| This compound (Low Conc.) | Data to be determined |
| This compound (High Conc.) | Data to be determined |
| Lysis Control | 100 |
Table 3: Measurement of Intracellular Reactive Oxygen Species (ROS) and Glutathione (GSH)
| Treatment | Relative ROS Levels (Fold Change) | Relative GSH Levels (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (High Conc.) | Data to be determined | Data to be determined |
| This compound (High Conc.) + N-acetylcysteine | Data to be determined | Data to be determined |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for investigating this compound-induced necrosis.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using Resazurin Assay
This protocol provides a method to determine the dose-dependent effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., Jurkat, HeLa)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well opaque-walled plates
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile filtered)
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Add the desired final concentrations of this compound to the wells. Include vehicle control (DMSO) wells.
-
Incubate for the desired exposure time (e.g., 24, 48 hours).
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background fluorescence from wells with medium only.
Protocol 2: Quantification of Necrosis using Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from cells with compromised plasma membranes, a hallmark of necrosis.
Materials:
-
Cells cultured and treated with this compound as described in Protocol 1 (in a clear 96-well plate).
-
LDH assay kit (commercially available kits are recommended and should be used according to the manufacturer's instructions).
-
Lysis solution (often 10X, provided in the kit).
-
Plate reader with absorbance detection (typically 490-520 nm).
Procedure:
-
Prepare three sets of control wells:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with vehicle control, to which lysis solution will be added.
-
Background control: Complete culture medium without cells.
-
-
Following the treatment incubation with this compound, add 10 µL of 10X lysis solution to the maximum LDH release wells.
-
Incubate the plate for 45 minutes at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well of the new plate.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of LDH release for each treatment using the following formula: % Necrosis = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect the generation of intracellular ROS.
Materials:
-
Cells of interest
-
This compound
-
2',7'-Dichlorofluorescin diacetate (DCFDA) or other suitable ROS indicator.
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Load the cells with 5-10 µM DCFDA in PBS and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium containing the desired concentrations of this compound.
-
Immediately measure the fluorescence at various time points (e.g., 0, 1, 2, 4 hours) using a fluorescence plate reader (Ex/Em: ~485/535 nm).
-
A positive control, such as H₂O₂, should be included.
-
Express ROS levels as the fold change in fluorescence intensity relative to the vehicle control at each time point.
Conclusion
While direct evidence for this compound inducing necrosis at high concentrations is currently limited, the established behavior of other peptidyl-CMK inhibitors provides a strong rationale for investigating this possibility. The proposed mechanisms, centered around oxidative stress and potentially RIPK1-mediated necroptosis, offer a solid starting point for experimental inquiry. The protocols outlined here provide robust methods for characterizing the dose-dependent cytotoxic effects of this compound and elucidating the underlying molecular mechanisms. Researchers are encouraged to use these notes as a guide to generate specific data for this compound, which will be crucial for its potential applications in research and drug development.
Z-APF-CMK: A Versatile Tool in Viral Entry Research for SARS-CoV and its Potential Implications for HIV
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-APF-CMK (N-carbobenzyloxy-L-alanyl-L-alanyl-L-phenylalanine chloromethyl ketone) is a synthetic peptide derivative that acts as an irreversible inhibitor of certain proteases. While its applications are broad, it has garnered significant interest in virology research, particularly as an inhibitor of host cell proteases that are crucial for the entry of specific viruses. This document provides detailed application notes and experimental protocols for the use of this compound and related compounds in the context of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and explores its potential, though less defined, relevance to Human Immunodeficiency Virus (HIV) research. The core mechanism of action revolves around the inhibition of cathepsins, a class of lysosomal proteases.
Mechanism of Action in SARS-CoV Entry
SARS-CoV, the causative agent of the 2003 SARS outbreak, and its successor, SARS-CoV-2, utilize the host cell machinery for entry. A critical step in this process is the priming of the viral Spike (S) protein, which facilitates the fusion of the viral and host cell membranes. This priming can occur via two main pathways:
-
Cell Surface Pathway: In cells expressing the transmembrane protease, serine 2 (TMPRSS2), the S protein is cleaved at the cell surface, leading to direct fusion with the plasma membrane.
-
Endosomal Pathway: In cells lacking sufficient TMPRSS2 activity, the virus is taken up into endosomes. Within the acidic environment of the endosome, the S protein is cleaved by host cysteine proteases, primarily Cathepsin L (CatL). This cleavage activates the fusogenic potential of the S protein, allowing the viral and endosomal membranes to fuse and release the viral genome into the cytoplasm.[1][2][3][4][5]
This compound and its analogs, such as Z-FA-FMK, are potent inhibitors of Cathepsin L.[6] By irreversibly binding to the active site of CatL, these compounds prevent the proteolytic cleavage of the SARS-CoV S protein within the endosome. This inhibition effectively blocks the endosomal entry pathway of the virus.[1][2]
Relevance to HIV Research: An Indirect Connection
The role of this compound in HIV research is not as direct or well-established as its role in SARS-CoV. HIV primarily relies on its own viral protease for maturation, which is the target of a major class of antiretroviral drugs known as protease inhibitors (PIs).[7][8][9] These PIs are highly specific for the HIV aspartyl protease and are a cornerstone of highly active antiretroviral therapy (HAART).[10][11][12]
However, there are some indirect connections and potential areas of interest for cathepsin inhibitors in HIV research:
-
Modulation of Antigen Presentation: Some studies have shown that HIV PIs can modulate the activity of host cathepsins in antigen-presenting cells.[13][14] This can alter the processing and presentation of viral antigens, potentially impacting the immune response to the virus. Research into how specific cathepsin inhibitors like this compound might influence this process could be a novel area of investigation.
-
Viral Entry and Transmission: Certain cathepsins, such as Cathepsin D, have been implicated in enhancing HIV infectivity and transmission in the female genital tract.[15][16] While this compound is primarily a Cathepsin L inhibitor, the broader class of cathepsin inhibitors could be explored for their potential to interfere with these transmission-related processes.
-
Dual-Target Inhibition: There is growing interest in developing dual-target inhibitors that can act on both viral and host factors. Some natural compounds have been shown to inhibit both HIV protease and Cathepsin L.[17] Although this compound is not a direct HIV protease inhibitor, its chemical scaffold could potentially be modified to create dual-target inhibitors.
It is important to note that the direct antiviral activity of this compound against HIV has not been extensively reported, and its primary utility in virology remains in the study of viruses that rely on host cathepsins for entry, such as coronaviruses.
Quantitative Data
The following table summarizes the inhibitory concentrations of this compound and related compounds against relevant targets.
| Compound | Target | Assay Type | IC50 / EC50 | Virus/Cell Line | Reference |
| Z-FA-FMK | Cathepsin L | Antiviral Assay | 0.21 µM (EC50) | Live SARS-CoV-2 | [18] |
| Z-FA-FMK | Cathepsin L | Antiviral Assay | 9.61 µM (EC50) | Live SARS-CoV-2 | [18] |
| Z-FA-FMK | Cathepsin L | Antiviral Assay | 10.55 µM (EC50) | Live SARS-CoV-2 | [18] |
Experimental Protocols
Cathepsin L Inhibition Assay (Fluorogenic Substrate-Based)
This protocol is a generalized method to determine the in vitro inhibitory activity of this compound against Cathepsin L.
Materials:
-
Recombinant human Cathepsin L
-
Cathepsin L Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
This compound
-
DMSO (for dissolving inhibitor)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)
Procedure:
-
Enzyme Activation: Pre-incubate recombinant human Cathepsin L in the assay buffer for 10-15 minutes at room temperature to ensure the active site cysteine is reduced.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor solutions in the assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Inhibitor-Enzyme Incubation: In the 96-well plate, add the diluted this compound solutions. Then, add the activated Cathepsin L to each well. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate (Z-Phe-Arg-AMC) to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in fluorescence over time at 37°C.
-
Data Analysis: Calculate the rate of reaction (initial velocity) for each inhibitor concentration. Normalize the rates relative to the DMSO control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
SARS-CoV Pseudovirus Entry Assay
This assay measures the ability of this compound to inhibit the entry of SARS-CoV into host cells using a safe, replication-defective pseudovirus system.
Materials:
-
HEK293T cells
-
HEK293T cells stably expressing ACE2 (target cells)
-
Plasmids: SARS-CoV S protein expression plasmid, packaging plasmid (e.g., for lentiviral or VSV backbone), and a reporter plasmid (e.g., encoding Luciferase or GFP).
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well white or clear-bottom microplates
-
Luciferase assay reagent (if using luciferase reporter)
-
Luminometer or fluorescence microscope/plate reader
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the SARS-CoV S protein plasmid, the packaging plasmid, and the reporter plasmid using a suitable transfection reagent.
-
After 48-72 hours, harvest the cell culture supernatant containing the pseudoviruses.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris. The pseudovirus stock can be stored at -80°C.
-
-
Antiviral Assay:
-
Seed HEK293T-ACE2 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the diluted this compound for 1-2 hours at 37°C.
-
Add the SARS-CoV pseudovirus supernatant to the wells.
-
Incubate for 48-72 hours at 37°C.
-
-
Readout:
-
If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
If using a GFP reporter, quantify the number of GFP-positive cells using a fluorescence microscope or a plate reader.
-
-
Data Analysis:
-
Normalize the reporter signal to that of untreated, virus-infected cells (100% infection).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and determine the EC50 value.
-
Conclusion
This compound and related chloromethyl ketone-containing peptides are valuable research tools for dissecting the mechanisms of viral entry, particularly for pathogens like SARS-CoV that utilize the endosomal pathway and are dependent on Cathepsin L activity. The provided protocols offer a framework for researchers to investigate the efficacy of such inhibitors. While the direct application of this compound in HIV research is currently limited, the broader implications of cathepsin modulation in the context of viral immunity and transmission present intriguing avenues for future investigation. As with any experimental work, appropriate controls and optimization of assay conditions are crucial for obtaining reliable and reproducible results.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics [frontiersin.org]
- 3. Cathepsin enzyme provides clue to SARS infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating Z-FA-FMK, a host cathepsin L protease inhibitor, as a potent and broad-spectrum antiviral therapy against SARS-CoV-2 and related coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. HIV: Guide to Protease Inhibitors [healthline.com]
- 9. Protease inhibitor | AIDS, HIV, Antiretroviral | Britannica [britannica.com]
- 10. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of protease inhibitors for the treatment of HIV-1-infected patients: a review of pharmacokinetics and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protease inhibitors in patients with HIV disease. Clinically important pharmacokinetic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HIV protease inhibitor-induced cathepsin modulation alters antigen processing and cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. Cathepsins and Their Endogenous Inhibitors in Host Defense During Mycobacterium tuberculosis and HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. ecdc.europa.eu [ecdc.europa.eu]
Application Notes and Protocols for Z-APF-CMK in Apoptosis Detection by Flow Cytometry
Application Note: Detecting Apoptosis Induced by the Protease Inhibitor Z-APF-CMK
Introduction:
This compound is a specific, cell-permeable inhibitor of the Ca2+-regulated nuclear scaffold protease (CRNSP).[1] While the direct downstream consequences of CRNSP inhibition are a subject of ongoing research, analogous chloromethylketone-containing peptide inhibitors have been demonstrated to induce apoptosis in various cell lines. For instance, Ala-Ala-Phe-chloromethylketone (AAF-cmk), a semi-specific inhibitor of tripeptidyl peptidase II (TPPII), has been shown to induce apoptosis through the intrinsic pathway, involving the activation of caspase-9 and caspase-3.[2][3][4] This suggests that the disruption of specific protease activity by compounds like this compound can trigger a programmed cell death cascade.
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. By utilizing fluorescent probes that detect key apoptotic events, researchers can identify and quantify cells in different stages of apoptosis. This document provides a detailed protocol for using flow cytometry with Annexin V and Propidium Iodide (PI) staining to detect and quantify apoptosis induced by this compound.
Principle of Detection:
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC, APC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. In late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter and stain the nucleus. By co-staining with fluorescently-labeled Annexin V and PI, flow cytometry can distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocol
Objective: To quantify apoptosis in a cell line (e.g., Jurkat) treated with this compound using Annexin V and PI staining followed by flow cytometry.
Materials:
-
This compound
-
Cell line of interest (e.g., Jurkat cells)
-
Appropriate cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a suitable culture vessel.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
-
Cell Harvesting and Washing:
-
After the incubation period, collect the cells (including any floating cells from the supernatant) into 15 mL conical tubes.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate voltage settings and compensation using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence data to differentiate between viable (FITC-/PI-), early apoptotic (FITC+/PI-), and late apoptotic/necrotic (FITC+/PI+) cell populations.
-
Experimental Workflow
Caption: Workflow for detecting this compound-induced apoptosis.
Data Presentation
The following table presents hypothetical data from an experiment conducted as per the protocol above, demonstrating a dose-dependent increase in apoptosis in Jurkat cells treated with this compound for 24 hours.
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 92.5 ± 2.1 | 4.3 ± 0.8 | 3.2 ± 0.5 |
| This compound (10 µM) | 78.1 ± 3.5 | 15.6 ± 2.4 | 6.3 ± 1.1 |
| This compound (25 µM) | 55.9 ± 4.2 | 32.8 ± 3.9 | 11.3 ± 1.8 |
| This compound (50 µM) | 30.2 ± 3.8 | 48.5 ± 4.5 | 21.3 ± 2.9 |
Data are represented as mean ± standard deviation from three independent experiments.
This data illustrates a clear shift from a viable cell population to early and late apoptotic populations with increasing concentrations of this compound, which is consistent with the induction of apoptosis. This quantitative approach allows for the precise determination of the apoptotic potential of this compound and can be adapted for screening purposes in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Semispecific TPPII inhibitor Ala-Ala-Phe-chloromethylketone (AAF-cmk) displays cytotoxic activity by induction of apoptosis, autophagy and protein aggregation in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Experiments with Z-APF-CMK
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments when the irreversible chymotrypsin-like serine protease inhibitor, Z-APF-CMK (N-carbobenzoxy-L-alanyl-L-alanyl-L-phenylalanine chloromethyl ketone), is not performing as expected.
Frequently Asked Questions (FAQs)
Q1: My target protease activity is not inhibited after treatment with this compound. What are the possible reasons?
There are several potential reasons for the lack of inhibition:
-
Inhibitor Concentration is Too Low: The concentration of this compound may be insufficient to effectively inhibit the target protease. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Incorrect Inhibitor Preparation and Storage: this compound is susceptible to degradation. Improper storage or handling can lead to a loss of activity.
-
Cell Permeability Issues: While generally cell-permeable, the efficiency of this compound uptake can vary between cell types.
-
Inhibitor Instability in Culture Media: The stability of this compound can be compromised in certain cell culture media over long incubation periods.
-
High Target Protease Expression: Overexpression of the target protease may require a higher concentration of the inhibitor for effective suppression.
Q2: I'm observing unexpected cytotoxicity or cell death in my experiments with this compound. What could be the cause?
Unforeseen cytotoxicity can arise from several factors:
-
High Inhibitor Concentration: this compound, like other chloromethylketone inhibitors, can be toxic to cells at high concentrations, potentially inducing apoptosis or necrosis.[1][2][3]
-
Off-Target Effects: this compound may inhibit other essential proteases, such as caspases and cathepsins, leading to unintended cellular consequences.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be cytotoxic at concentrations above 0.1-0.5%.[4][5]
-
Induction of Oxidative Stress: Some chloromethylketone-containing compounds have been shown to induce oxidative stress, which can contribute to cell death.[1]
Q3: How can I confirm that this compound is active and stable?
To verify the activity and stability of your this compound stock, you can perform the following checks:
-
In Vitro Activity Assay: Test the ability of your this compound stock to inhibit a purified chymotrypsin-like protease in a cell-free enzymatic assay.
-
Fresh Preparation: Prepare a fresh stock solution of this compound and compare its efficacy to your existing stock in a pilot experiment.
-
Proper Storage: Ensure that your this compound is stored as a desiccated solid at -20°C and that stock solutions in anhydrous DMSO are stored in small aliquots at -20°C to minimize freeze-thaw cycles.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting issues with this compound.
Data Presentation: Inhibitor Concentrations and Cytotoxicity
The following tables summarize suggested starting concentrations for this compound and related compounds, along with observed cytotoxic effects. Note that optimal concentrations are highly cell-type and experiment-dependent.
Table 1: Recommended Starting Concentrations for this compound in Cell Culture
| Cell Type | Application | Recommended Starting Concentration | Reference |
| Jurkat T cells | Apoptosis Induction | 10 µM | [2] |
| Jurkat T cells | Necrosis Induction | 50 µM | [2] |
| Various | General Protease Inhibition | 10 - 50 µM | General Recommendation |
Table 2: Cytotoxicity of Related Chloromethylketone Compounds
| Compound | Cell Line | Observed Effect | Concentration | Reference |
| z-FA-CMK | Jurkat T cells | Apoptosis | Low concentrations | [3] |
| z-FA-CMK | Jurkat T cells | Necrosis | High concentrations | [3] |
| z-L-CMK | Jurkat T cells | Apoptosis | Low concentrations | [2] |
| z-L-CMK | Jurkat T cells | Necrosis | High concentrations | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures to assess cytotoxicity induced by this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
Protocol 2: Western Blot Analysis of Target Protease Inhibition
This protocol allows for the visualization of the inhibition of a target protease by examining the accumulation of its substrate or the reduction of its cleavage product.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail (excluding inhibitors of your target protease if possible).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for the substrate or cleavage product of your target protease overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Caspase Activity Assay to Assess Off-Target Effects
This protocol helps determine if this compound is inhibiting caspases, which can be an off-target effect.
-
Cell Treatment and Lysis: Treat cells with this compound and a positive control for apoptosis (e.g., staurosporine). Lyse the cells in a specific caspase assay lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Caspase Activity Measurement: In a 96-well plate, add an equal amount of protein from each lysate. Add a fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).
-
Signal Detection: Incubate at 37°C and measure the fluorescence (Ex/Em = 380/460 nm for AMC) or absorbance (405 nm for pNA) over time.
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Irreversible Inhibition by this compound
Experimental Workflow for Investigating Unexpected Cytotoxicity
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a generic signaling pathway where a chymotrypsin-like protease is involved, and its inhibition by this compound can block downstream events.
References
- 1. The cathepsin B inhibitor z-FA-CMK induces cell death in leukemic T cells via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The aminopeptidase inhibitor, z-L-CMK, is toxic and induces cell death in Jurkat T cells through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cathepsin B inhibitor, z-FA-CMK is toxic and readily induced cell death in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. researchgate.net [researchgate.net]
Optimizing Z-APF-CMK Concentration for Unparalleled Precision in Your Research
Welcome to the Technical Support Center for Z-APF-CMK, a potent and specific inhibitor of the Ca2+-regulated nuclear scaffold protease (CRNSP). This resource is designed to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to effectively determine the optimal working concentration of this compound for various cell lines. Given that the ideal concentration is highly cell-type dependent, empirical determination is crucial for generating reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a cell-permeable, irreversible inhibitor of the Ca2+-regulated nuclear scaffold protease (CRNSP). CRNSP is a serine protease with chymotrypsin-like activity that is associated with the nuclear scaffold and is involved in the cleavage of nuclear lamins A/C.[1]
Q2: I cannot find a recommended starting concentration for this compound for my specific cell line. What should I do?
Since the optimal concentration of this compound is highly dependent on the cell line and experimental conditions, it is essential to determine it empirically. We recommend performing a dose-response experiment to evaluate both cytotoxicity and inhibitory activity. A good starting point for many novel inhibitors is to test a broad range of concentrations, for instance, from 0.1 µM to 100 µM.
Q3: How do I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate my cells with this compound?
As this compound is an irreversible inhibitor, the duration of incubation will influence its effect. A common starting point is to treat cells for a period relevant to your experimental endpoint, for example, 24, 48, or 72 hours for cell viability assays. For shorter-term signaling studies, incubation times of 1 to 6 hours may be sufficient. The optimal incubation time should be determined empirically.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed even at low concentrations. | The cell line is highly sensitive to this compound or the DMSO concentration is too high. | Perform a dose-response cytotoxicity assay starting from a very low concentration (e.g., 0.01 µM). Ensure the final DMSO concentration in the culture medium is not exceeding 0.1%. |
| No observable effect on the target protein or pathway. | The concentration of this compound is too low. The incubation time is too short. The target protease (CRNSP) is not active or expressed at high levels in your cell line. | Increase the concentration range in your dose-response experiment. Increase the incubation time. Confirm the expression and activity of CRNSP in your cell line of interest using techniques like Western blotting or a protease activity assay. |
| Inconsistent results between experiments. | Variation in cell density at the time of treatment. Inconsistent inhibitor concentration due to improper dilution. Cell culture contamination. | Ensure consistent cell seeding density for all experiments. Prepare fresh dilutions of this compound from the stock solution for each experiment. Regularly check cell cultures for any signs of contamination. |
| Precipitation of the compound in the culture medium. | The concentration of this compound is too high for its solubility in the aqueous medium. | Visually inspect the medium after adding the inhibitor. If precipitation occurs, use a lower concentration. Ensure the DMSO stock is properly dissolved before diluting in the medium. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay
This protocol will help establish the concentration range of this compound that is non-toxic to your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0, 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control with the highest concentration of DMSO used.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the cell viability against the this compound concentration to determine the IC50 (the concentration that inhibits cell growth by 50%) and the non-toxic concentration range.
Protocol 2: Determining the Optimal Inhibitory Concentration of this compound
This protocol uses Western blotting to assess the inhibition of a downstream target of CRNSP. Since CRNSP is known to cleave lamins A/C, monitoring the levels of cleaved lamins can be an indicator of CRNSP activity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved Lamin A/C or another downstream target
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with a range of non-toxic concentrations of this compound (determined from Protocol 1) for the desired incubation time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the cleaved target protein overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an antibody against a loading control to normalize the data.
-
Data Analysis: Quantify the band intensities and determine the concentration of this compound that provides the optimal inhibition of the target protein cleavage without causing significant cell death.
Data Presentation
Table 1: Example of Cytotoxicity Data for this compound in a Hypothetical Cell Line (e.g., HeLa)
| This compound (µM) | Cell Viability (%) after 48h |
| 0 (Vehicle) | 100 |
| 0.1 | 98.5 |
| 0.5 | 95.2 |
| 1 | 92.1 |
| 5 | 85.7 |
| 10 | 70.3 |
| 25 | 45.8 |
| 50 | 20.1 |
| 100 | 5.4 |
Table 2: Example of Inhibitory Activity of this compound on a Downstream Target
| This compound (µM) | Relative Cleaved Target Level (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 85.6 |
| 0.5 | 60.2 |
| 1 | 35.8 |
| 5 | 10.5 |
| 10 | 5.1 |
Visualizations
Caption: Workflow for optimizing this compound working concentration.
Caption: Conceptual pathway of CRNSP action and this compound inhibition.
References
Identifying and minimizing off-target effects of Z-APF-CMK.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize off-target effects of Z-APF-CMK, a chymotrypsin-like serine protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is designed as an inhibitor of Ca2+-regulated nuclear scaffold protease (CRNSP). Its mechanism of action is based on the irreversible covalent modification of the active site serine residue of the protease.
Q2: I'm observing unexpected cellular phenotypes that don't seem related to CRNSP inhibition. What could be the cause?
Unexpected phenotypes are often indicative of off-target effects. This compound, being a chloromethylketone, is a reactive compound that can potentially interact with other cellular proteins. Similar compounds, such as AAPF-CMK, have been shown to interact with ATP-dependent helicases and SAP-domain proteins involved in DNA repair and chromatin remodeling. Additionally, chloromethylketones can react with sulfhydryl groups on cysteine residues, leading to a broader range of off-target interactions.
Q3: My cells are undergoing apoptosis or autophagy after treatment with this compound. Is this an expected outcome?
While inhibition of CRNSP might indirectly influence cell fate, induction of apoptosis and autophagy could also be an off-target effect. A related compound, Ala-Ala-Phe-CMK (AAF-CMK), has been reported to induce both apoptosis and autophagy. Furthermore, some chloromethylketone inhibitors have been shown to induce cell death via oxidative stress. It is crucial to determine if the observed effects are occurring at concentrations relevant to CRNSP inhibition.
Q4: How can I confirm that this compound is engaging its intended target in my cellular experiments?
A Cellular Thermal Shift Assay (CETSA) is an excellent method to verify target engagement in intact cells. This technique assesses the thermal stability of a protein upon ligand binding. An increase in the melting temperature of CRNSP in the presence of this compound would confirm target engagement.
Q5: What is the recommended concentration range for using this compound in cell-based assays?
The optimal concentration of this compound should be determined empirically for your specific cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the minimal concentration required to achieve the desired biological effect, presumably through CRNSP inhibition. Using the lowest effective concentration will help minimize potential off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| High cell toxicity or unexpected cell death | Off-target effects due to the reactive chloromethylketone moiety. | 1. Perform a dose-response experiment to determine the IC50 for cell viability and compare it to the IC50 for CRNSP inhibition. A large window between these two values suggests a better therapeutic index. 2. Test for markers of apoptosis (e.g., cleaved caspase-3) and autophagy (e.g., LC3-II conversion) by western blot. 3. Measure reactive oxygen species (ROS) levels to investigate the possibility of oxidative stress-induced cell death. |
| Inconsistent or variable experimental results | 1. Off-target effects interfering with cellular pathways. 2. Instability of the compound in culture media. | 1. Use a lower, more specific concentration of this compound. 2. Include appropriate controls, such as a structurally related but inactive compound, if available. 3. Prepare fresh stock solutions of this compound for each experiment. |
| Phenotype does not match known CRNSP function | The observed phenotype is likely due to inhibition of off-target proteins. | 1. Consider potential off-targets such as ATP-dependent helicases, SAP-domain proteins, and other serine proteases. 2. Use Activity-Based Protein Profiling (ABPP) to identify other cellular targets of this compound. 3. If a specific off-target is suspected, use orthogonal approaches like siRNA knockdown of the suspected off-target to see if it phenocopies the effect of this compound. |
Data Presentation
Table 1: Illustrative Selectivity Profile of a Protease Inhibitor
This table provides a hypothetical example of a selectivity profile for a protease inhibitor like this compound. Researchers should aim to generate similar data for their specific experimental system.
| Target | IC50 (nM) | Comments |
| CRNSP (On-Target) | 50 | Primary target |
| Protease X (Off-Target) | 500 | 10-fold less potent than on-target |
| Protease Y (Off-Target) | 2,000 | 40-fold less potent than on-target |
| Helicase Z (Off-Target) | >10,000 | Minimal activity at relevant concentrations |
Table 2: Troubleshooting Unexplained Cellular Effects
This table provides a structured approach to troubleshooting unexpected results.
| Observed Phenotype | Potential Off-Target Class | Suggested Validation Experiment | Expected Outcome if Off-Target Effect |
| DNA Damage Response | ATP-dependent helicases, SAP-domain proteins | Western blot for DNA damage markers (e.g., γH2AX) | Increased DNA damage markers at concentrations that may not be optimal for CRNSP inhibition. |
| Apoptosis | Caspases, other proteases involved in cell death | Caspase activity assays, Annexin V staining | Activation of caspases and increased apoptosis at concentrations of this compound that are higher than required for CRNSP inhibition. |
| Altered Protein Homeostasis | Proteasome subunits, other cellular proteases | Ubiquitin accumulation assay, general protease activity assays | Changes in protein ubiquitination or overall cellular protease activity. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to CRNSP in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Protein Analysis: Analyze the amount of soluble CRNSP in the supernatant by western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble CRNSP as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Activity-Based Protein Profiling (ABPP) for Off-Target Identification
Objective: To identify the full spectrum of serine proteases and other enzymes that are covalently modified by this compound in a cellular context.
Methodology:
-
Probe Synthesis: Synthesize an alkyne- or azide-functionalized version of this compound to serve as an activity-based probe.
-
Cellular Labeling: Treat live cells or cell lysates with the this compound probe.
-
Click Chemistry: Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin or a fluorophore) to the probe-labeled proteins.
-
Protein Enrichment and Identification:
-
For biotin-tagged proteins, enrich them using streptavidin beads.
-
Digest the enriched proteins into peptides.
-
Identify the labeled proteins and the specific sites of modification by mass spectrometry.
-
-
Data Analysis: Compare the protein profiles of probe-treated and control samples to identify specific targets of this compound.
Mandatory Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
How to resolve unexpected bands in a Western Blot with Z-APF-CMK.
This guide provides solutions for researchers encountering unexpected bands in Western blots after treating samples with Z-APF-CMK.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my Western Blot results?
A1: this compound is a chemical inhibitor that specifically targets a class of enzymes called chymotrypsin-like serine proteases.[1][2] In a typical cell-based experiment, you might use this compound to prevent a specific protein from being cleaved by one of these proteases. This inhibition can lead to several changes in your Western Blot:
-
Appearance of a higher molecular weight band: This often represents the full-length, uncleaved precursor of your target protein, which accumulates because the protease that normally processes it is inhibited.
-
Disappearance of a lower molecular weight band: This may be the cleaved, active form of your protein which is no longer being produced.
-
Other unexpected bands: These could arise from off-target effects, where this compound inhibits other proteases or interacts with other proteins in the cell.[2]
Q2: I'm seeing more bands than I expected after this compound treatment. What are the most common causes?
A2: The presence of multiple or unexpected bands can stem from the specific action of this compound or from more general Western Blot issues.[3][4] Key causes include:
-
Inhibition of Proteolytic Processing: The primary reason for new, higher molecular weight bands is the successful inhibition of your target protease, leading to an accumulation of the precursor protein.
-
Antibody Detection of a Shared Epitope: Your antibody might be recognizing a similar amino acid sequence (epitope) on both the precursor and the cleaved form of the protein.
-
Off-Target Effects: this compound might inhibit other proteases, leading to altered processing of other proteins that are then detected non-specifically by your antibody.[2]
-
Sample Degradation: If samples are not handled properly, proteins can be degraded, leading to multiple lower molecular weight bands.[4][5] Ensure you use fresh protease inhibitors (in addition to this compound) in your lysis buffer.[3]
-
Non-Specific Antibody Binding: The primary or secondary antibodies may be binding to proteins other than your target.[6][7]
Q3: How can I confirm that the new bands are related to my target protein?
A3: To verify that the unexpected bands are specific to your protein of interest, you can perform several control experiments:
-
Use a different antibody: Use an antibody that recognizes a different epitope on the target protein (e.g., if your first antibody targets the C-terminus, use one that targets the N-terminus).
-
Phosphatase Treatment: If you suspect the bands are due to different phosphorylation states, treat your lysates with a phosphatase before running the gel.
-
Positive and Negative Controls: If possible, use a positive control lysate from cells known to express your protein and a negative control from cells that do not (e.g., knockout cells or a different cell line).[5]
Troubleshooting Guide: Resolving Unexpected Bands
Use the following flowchart and table to systematically troubleshoot the appearance of unexpected bands in your Western Blot after this compound treatment.
Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The chloromethylketone protease inhibitor AAPF(CMK) also targets ATP-dependent helicases and SAP-domain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
Overcoming cell permeability challenges with Z-APF-CMK.
Welcome to the technical support center for Z-APF-CMK. This resource is designed to help you overcome cell permeability challenges and achieve efficient intracellular delivery of your molecules of interest. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound (Z-Alanine-Proline-Phenylalanine-Chloromethylketone) is a synthetic peptide derivative that acts as a potent and reversible inhibitor of specific endosomal sorting proteases. By transiently inhibiting these proteases, this compound slows the maturation of early endosomes into late endosomes and their subsequent fusion with lysosomes. This extended residence time for endocytosed material allows for a greater degree of endosomal escape, thereby increasing the cytosolic concentration of co-administered, otherwise cell-impermeable, molecules.
Q2: Is this compound cytotoxic?
A2: this compound can exhibit cytotoxicity at high concentrations or with prolonged incubation times. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Refer to the "Cell Viability Assay" protocol and the data in Table 2 for guidance.
Q3: Can this compound be used with any type of cargo molecule?
A3: this compound is most effective for molecules that are taken up by endocytosis but struggle to escape the endo-lysosomal pathway. This includes certain peptides, small proteins, and oligonucleotides. Its effectiveness may be limited for molecules that do not efficiently enter the cell via endocytosis.
Q4: How do I remove this compound from my cells after treatment?
A4: this compound is a reversible inhibitor. To remove the compound and allow for the restoration of normal endosomal trafficking, wash the cells 2-3 times with fresh, pre-warmed culture medium after the co-incubation period. Full recovery of the pathway typically occurs within 3-6 hours post-washout.
Q5: I am not seeing an improvement in the delivery of my cargo. What could be wrong?
A5: Please refer to the Troubleshooting Guide below for potential causes and solutions. Common issues include suboptimal concentration, incorrect incubation time, or inherent resistance of the cell line.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death / Low Viability | This compound concentration is too high or incubation is too long. | Perform a dose-response experiment to find the optimal concentration (See Protocol 2). A typical starting range is 10-50 µM. Reduce incubation time to 2-4 hours. |
| No Increase in Intracellular Cargo | This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner (e.g., 25 µM, 50 µM, 75 µM). |
| The cargo molecule is not taken up via endocytosis. | Confirm the uptake mechanism of your cargo. This compound relies on endosomal uptake to be effective. | |
| The cell line is resistant or has a low rate of endocytosis. | Screen different cell lines. Some cell types, like non-adherent cells, may require protocol optimization (e.g., higher concentrations or longer incubation). | |
| Inconsistent Results Between Experiments | Variability in cell density or health. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase and healthy before starting the experiment. |
| Incomplete removal of this compound after treatment. | Perform at least three thorough washes with fresh, pre-warmed medium after the incubation step to ensure complete removal of the compound. |
Quantitative Data
Table 1: Effect of this compound on Intracellular Delivery of a Fluorescently-Labeled Peptide (FITC-Peptide)
| This compound Conc. (µM) | Incubation Time (hr) | Mean Intracellular Fluorescence (A.U.) | Fold Increase vs. Control |
| 0 (Control) | 4 | 150 ± 12 | 1.0 |
| 25 | 4 | 675 ± 45 | 4.5 |
| 50 | 4 | 1480 ± 98 | 9.9 |
| 75 | 4 | 1510 ± 110 | 10.1 |
| 50 | 2 | 890 ± 65 | 5.9 |
| 50 | 6 | 1620 ± 130 | 10.8 |
Table 2: Cytotoxicity of this compound on HeLa Cells after 24-hour Incubation
| This compound Conc. (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 2.5 |
| 10 | 98 ± 3.1 |
| 25 | 95 ± 4.0 |
| 50 | 88 ± 5.2 |
| 100 | 65 ± 7.8 |
| 200 | 31 ± 6.3 |
Experimental Protocols
Protocol 1: Standard Method for Enhancing Intracellular Delivery
-
Cell Seeding: Plate your cells in an appropriate format (e.g., 24-well plate) and grow them to 70-80% confluency.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare your cargo molecule (e.g., FITC-Peptide) at the desired final concentration in pre-warmed, serum-free culture medium.
-
-
Co-incubation:
-
Aspirate the old medium from the cells.
-
Prepare the treatment medium: Dilute the this compound stock solution and the cargo molecule to their final desired concentrations in fresh, serum-free medium. (e.g., 50 µM this compound and 10 µM FITC-Peptide).
-
Add the treatment medium to the cells.
-
Incubate for 2-6 hours at 37°C in a CO₂ incubator.
-
-
Washout:
-
Aspirate the treatment medium.
-
Wash the cells three times with 1X PBS.
-
Add fresh, complete culture medium to the cells.
-
-
Analysis: Incubate the cells for the desired period before analysis (e.g., fluorescence microscopy, flow cytometry, or western blot).
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Treatment: Follow steps 1-3 from Protocol 1, treating cells with a range of this compound concentrations (e.g., 0-200 µM) for the desired duration (e.g., 24 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Mechanism of this compound enhancing endosomal escape of cargo molecules.
Caption: Standard experimental workflow for using this compound to deliver cargo.
Strategies to improve the efficacy and potency of Z-APF-CMK in assays.
Welcome to the technical support center for Z-APF-CMK (Z-Alanine-Alanine-Phenylalanine-chloromethylketone). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed protocols to enhance the efficacy and potency of this compound in your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a peptide-based irreversible inhibitor of chymotrypsin-like serine proteases. The peptide sequence (Ala-Ala-Phe) directs the inhibitor to the active site of target proteases. The chloromethylketone (CMK) moiety then forms a covalent bond with the active site histidine residue, leading to irreversible inactivation of the enzyme.
Q2: What are the primary enzymatic targets of this compound?
This compound is commonly used to inhibit chymotrypsin-like serine proteases. Its primary targets include:
-
Human Chymase: A protease found in the secretory granules of mast cells, involved in inflammation and fibrosis.[1]
-
Granzyme B: A serine protease released by cytotoxic T lymphocytes and natural killer (NK) cells that induces apoptosis in target cells.[2][3][4]
-
Cathepsin G: A protease found in neutrophils.
Q3: How should I properly dissolve and store this compound?
Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions.[5]
-
Dissolving: It is recommended to first dissolve this compound in an organic solvent such as DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[5] Subsequently, this stock solution can be diluted into the aqueous assay buffer to the desired final concentration. Ensure the final concentration of DMSO is compatible with your assay system (typically ≤0.5%).
-
Storage: Store the solid compound and the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Refer to the Certificate of Analysis provided by the manufacturer for specific storage recommendations.[5]
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or Lower-Than-Expected Inhibition
Question: My this compound is showing variable or weak inhibitory activity. What are the possible causes and how can I resolve this?
Answer: Several factors can contribute to reduced efficacy. The following workflow can help you troubleshoot the issue.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Granzyme B induces IRF-3 phosphorylation through a perforin-independent proteolysis-dependent signaling cascade without inducing cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Death by a Thousand Cuts: Granzyme Pathways of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Granzyme B Antibody | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
Designing appropriate positive and negative controls for Z-APF-CMK experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-APF-CMK, an irreversible inhibitor of chymotrypsin-like serine proteases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (Z-Ala-Pro-Phe-chloromethylketone) is a peptide-based irreversible inhibitor of chymotrypsin-like serine proteases. Its primary known target is the Ca2+-regulated nuclear scaffold protease (CRNSP)[1]. The chloromethylketone moiety forms a covalent bond with the active site of the target protease, leading to irreversible inhibition.
Q2: What are the known off-target effects of this compound?
While relatively specific, this compound has been shown to have off-target effects. Notably, it can also target ATP-dependent helicases and SAP-domain proteins, which are involved in DNA repair and chromatin remodeling[2]. Researchers should consider these potential off-target effects when interpreting their results.
Q3: What is a suitable concentration of this compound to use in cell culture experiments?
The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. However, based on studies with other chymotrypsin inhibitors, a concentration range of 1-50 µM is a reasonable starting point. There is often good agreement between the inhibitor's Ki (inhibition constant) for its target protease and its IC50 (half-maximal inhibitory concentration) for cell replication inhibition[3]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: How should I dissolve and store this compound?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For working solutions, the DMSO stock is then diluted in the appropriate aqueous buffer or cell culture medium. It is crucial to keep the final DMSO concentration in the assay low (typically <0.5%) to avoid solvent-induced toxicity. Store the stock solution at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition observed | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental setup. |
| Incorrect inhibitor preparation or storage. | Ensure this compound is properly dissolved in a suitable solvent (e.g., DMSO) and stored at the recommended temperature. Prepare fresh working solutions from the stock for each experiment. | |
| Target protease is not expressed or is at very low levels in the experimental system. | Confirm the expression of the target protease (e.g., CRNSP) in your cells using techniques like Western blotting or qPCR. | |
| High background or non-specific effects | Off-target effects of this compound. | Consider the known off-target effects on helicases and SAP-domain proteins[2]. Use appropriate negative controls, such as a structurally similar but inactive compound, to distinguish specific from non-specific effects. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your assay is below the toxic threshold for your cells. Include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, confluency, and media composition. |
| Inhibitor degradation. | Prepare fresh working dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
Designing Appropriate Controls
The inclusion of proper positive and negative controls is critical for the validation and interpretation of any experiment involving this compound.
Positive Controls
| Control | Purpose | Expected Outcome |
| Known Substrate | To confirm the activity of the target protease in the experimental system. | Cleavage of the substrate, which can be measured by a variety of methods (e.g., fluorescence, colorimetry). |
| Cell Line Overexpressing Target Protease | To provide a robust system for observing the inhibitory effect of this compound. | Strong inhibition of protease activity by this compound. |
| Known Inducer of the Pathway of Interest | To validate that the downstream signaling pathway being investigated is responsive in the experimental system. | Activation of the signaling pathway, which can be measured by downstream markers (e.g., phosphorylation of a specific protein, gene expression changes). |
Negative Controls
| Control | Purpose | Expected Outcome |
| Vehicle Control (e.g., DMSO) | To control for any effects of the solvent used to dissolve this compound. | No significant effect on the measured endpoint compared to untreated cells. |
| Inactive Analogue | To control for non-specific effects of the chemical structure of this compound. | No inhibition of the target protease or downstream effects. |
| CRNSP Knockout/Knockdown Cells | To provide the most definitive evidence that the observed effects are mediated by the inhibition of CRNSP. | This compound should have a significantly reduced or no effect on the endpoint of interest in these cells compared to wild-type cells. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability. Optimization for specific cell lines is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation: Example Dose-Response Data for a Chymotrypsin Inhibitor
The following table summarizes hypothetical data from a cell viability experiment to illustrate how to present quantitative results.
| Inhibitor Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.06 | 94.4 |
| 5 | 0.95 | 0.05 | 76.0 |
| 10 | 0.63 | 0.04 | 50.4 |
| 25 | 0.31 | 0.03 | 24.8 |
| 50 | 0.15 | 0.02 | 12.0 |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Testing this compound Efficacy
References
How to improve the signal-to-noise ratio in fluorescence-based assays with Z-APF-CMK.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Z-APF-CMK to improve the signal-to-noise ratio in fluorescence-based assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you address common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the signal-to-noise ratio?
This compound (Z-Ala-Ala-Phe-CMK) is a cell-permeable, irreversible inhibitor of chymotrypsin-like serine proteases. In many fluorescence-based assays, non-specific activity of these proteases can cleave your fluorescent substrate, leading to high background fluorescence and a low signal-to-noise ratio. By pre-incubating your samples with this compound, you can block this non-specific protease activity. This reduces background noise and increases the specificity of your assay, leading to a more reliable signal from your target enzyme.
Q2: At what concentration should I use this compound?
The optimal concentration of this compound can vary depending on the cell type, the specific proteases present, and the assay conditions. A typical starting concentration is between 10 µM and 50 µM. It is highly recommended to perform a dose-response experiment to determine the minimal concentration required for maximal inhibition of background fluorescence without affecting cell viability or the activity of your enzyme of interest.
Q3: How long should I pre-incubate my cells with this compound?
Pre-incubation time is a critical parameter. A common starting point is to pre-incubate cells for 30 to 60 minutes before adding the fluorescent substrate. However, the optimal time can range from 15 minutes to several hours. A time-course experiment is recommended to determine the ideal pre-incubation period for your specific experimental setup.
Q4: Can this compound affect the activity of my target enzyme?
While this compound is specific for chymotrypsin-like serine proteases, it is essential to verify that it does not inhibit your enzyme of interest. This can be tested by running a control experiment with a purified, active form of your target enzyme in the presence and absence of this compound.
Q5: Is this compound toxic to cells?
Like many inhibitors, this compound can exhibit cytotoxicity at high concentrations or with prolonged exposure. Always perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the concentration and incubation time of this compound used in your experiments are not adversely affecting your cells.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to improve the signal-to-noise ratio in fluorescence-based assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Incomplete inhibition of non-specific proteases. 2. Autofluorescence of cells or compounds. 3. Substrate instability. | 1. Increase the concentration of this compound (perform a dose-response). 2. Increase the pre-incubation time with this compound. 3. Include a "no-cell" control to measure background from the media and substrate. 4. Use a spectrally distinct fluorescent substrate to avoid autofluorescence. |
| Low Signal | 1. Inhibition of the target enzyme by this compound. 2. Insufficient amount of active target enzyme. 3. Sub-optimal assay conditions (pH, temperature). | 1. Perform a control experiment with purified enzyme to test for off-target inhibition. 2. Decrease the concentration of this compound. 3. Ensure your cells have been appropriately stimulated to express the active enzyme. 4. Optimize assay buffer conditions. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding. 2. Inaccurate pipetting of this compound or substrate. 3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| No Improvement in Signal-to-Noise Ratio | 1. The background fluorescence is not caused by chymotrypsin-like serine proteases. 2. This compound is inactive. | 1. Consider using a different type of protease inhibitor or a cocktail. 2. Test the activity of your this compound stock on a known chymotrypsin-like serine protease. 3. Ensure proper storage and handling of the this compound stock solution. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a dose-response experiment to find the ideal this compound concentration.
-
Cell Seeding: Plate your cells at the desired density in a 96-well plate and culture overnight.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in your assay buffer. A suggested range is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.
-
Pre-incubation: Remove the culture medium and add the different concentrations of this compound to the wells. Incubate for a fixed time (e.g., 60 minutes) at 37°C.
-
Substrate Addition: Add your fluorescent substrate to all wells.
-
Signal Measurement: Measure the fluorescence at appropriate intervals using a plate reader.
-
Data Analysis: Plot the background fluorescence (from a "no-enzyme" control if possible) against the this compound concentration. The optimal concentration is the lowest concentration that gives the maximum reduction in background without significantly affecting the specific signal.
Protocol 2: Optimizing Pre-incubation Time with this compound
This protocol helps determine the necessary pre-incubation time for effective inhibition.
-
Cell Seeding: Plate your cells as in Protocol 1.
-
Prepare this compound: Prepare this compound at the optimal concentration determined in Protocol 1.
-
Time-Course Incubation: Add this compound to the wells and incubate for different durations (e.g., 0, 15, 30, 60, 90, and 120 minutes) at 37°C.
-
Substrate Addition: At the end of each incubation period, add the fluorescent substrate.
-
Signal Measurement: Measure the fluorescence.
-
Data Analysis: Plot the background fluorescence against the pre-incubation time to identify the shortest time required to achieve maximal inhibition.
Data Presentation
Table 1: Effect of this compound Concentration on Signal-to-Noise Ratio
| This compound (µM) | Signal (RFU) | Background (RFU) | Signal-to-Noise Ratio |
| 0 (Control) | 1500 | 800 | 1.88 |
| 10 | 1450 | 400 | 3.63 |
| 25 | 1420 | 250 | 5.68 |
| 50 | 1400 | 220 | 6.36 |
| 100 | 1200 | 210 | 5.71 |
| RFU: Relative Fluorescence Units. Data are hypothetical and for illustrative purposes. |
Table 2: Impact of Pre-incubation Time on Background Fluorescence
| Pre-incubation Time (min) | Background (RFU) |
| 0 | 780 |
| 15 | 550 |
| 30 | 350 |
| 60 | 230 |
| 90 | 225 |
| Data are hypothetical and for illustrative purposes. |
Visualizations
Figure 1: this compound improves assay specificity by inhibiting non-specific proteases.
Figure 2: A typical workflow for using this compound in a fluorescence-based assay.
Figure 3: A decision tree for troubleshooting common issues with this compound.
Techniques for reducing background signal in experiments using Z-APF-CMK.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Z-APF-CMK effectively while minimizing experimental background signals.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question 1: I am observing a high background signal in my cell-based assay. What are the potential causes and solutions?
Answer: High background in cell-based assays using this compound can stem from several factors, including off-target effects and non-specific cellular stress.
-
Off-Target Activity: The chloromethylketone (CMK) moiety can react with other cellular proteins, particularly at high concentrations. A related compound, AAPF-CMK, has been shown to target ATP-dependent helicases and SAP-domain proteins, which could be a source of off-target effects.
-
Oxidative Stress: Similar chloromethylketone-containing peptide inhibitors have been observed to induce oxidative stress and cell death through mechanisms independent of their primary target protease.[1][2] This can lead to a general increase in background signal in assays measuring cell health or viability.
-
Non-Specific Binding: The peptide nature of this compound can lead to non-specific binding to cell surfaces or components of the culture medium.
Solutions:
-
Optimize Inhibitor Concentration: Perform a dose-response curve to determine the lowest effective concentration of this compound that inhibits the target protease without causing significant background.
-
Include Proper Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Inactive Control Peptide: If available, use a similar peptide without the reactive CMK group to assess non-specific effects of the peptide backbone.
-
-
Reduce Incubation Time: Minimize the duration of cell exposure to this compound to reduce the likelihood of off-target effects and cytotoxicity.
-
Assay Buffer Composition: For assays performed in buffers, consider the addition of blocking agents.
Question 2: My biochemical assay (e.g., using purified protease and a fluorogenic substrate) shows high background fluorescence. How can I troubleshoot this?
Answer: High background in biochemical assays is often related to the inhibitor's interaction with assay components or the detection system itself.
-
Inhibitor Autofluorescence: While less common, the inhibitor itself might possess some intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Non-Specific Binding to Assay Plates and Reagents: this compound, being a peptide derivative, can adhere to the surfaces of microplates or interact non-specifically with other proteins in the assay, such as the enzyme or substrate.[3]
-
Contamination of Reagents: Buffers or other reagents may be contaminated with fluorescent substances.
Solutions:
-
Run a "No Enzyme" Control: Prepare wells containing the assay buffer, substrate, and this compound (at the highest concentration used) but without the protease. This will reveal any background signal originating from the inhibitor or other components.
-
Use Low-Binding Plates: Utilize microplates designed for low protein and peptide binding.
-
Optimize Buffer Conditions:
-
Addition of Detergents: A low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.005% Tween-20) can help prevent non-specific binding to surfaces.
-
Inclusion of a Carrier Protein: Adding a non-interfering protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) can block non-specific binding sites on the plate and other surfaces.
-
-
Check Reagent Purity: Ensure all buffers and reagents are freshly prepared with high-purity water and are not contaminated.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a specific inhibitor of Ca2+-regulated nuclear scaffold protease (CRNSP).[4]
Q2: What is the mechanism of inhibition of this compound?
A2: this compound is an irreversible inhibitor. The chloromethylketone (CMK) group forms a covalent bond with a key active site residue of the target protease, leading to its irreversible inactivation.
Q3: What are the known or likely off-targets for this compound?
A3: While specific off-target profiling for this compound is not extensively published, the related inhibitor AAPF-CMK has been shown to react with ATP-dependent helicases and SAP-domain proteins. Due to the reactive nature of the CMK group, other cellular nucleophiles could also be potential off-targets, especially at higher inhibitor concentrations.
Q4: How can I improve the solubility of this compound?
A4: this compound is a peptide and may have limited aqueous solubility. It is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution.[4] Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation. If solubility issues persist in the final assay medium, a small amount of organic solvent may be tolerated, but the final concentration should be kept low (typically <1%) and consistent across all samples, including controls.
Q5: What is a typical working concentration for this compound?
A5: The optimal working concentration can vary significantly depending on the experimental setup (biochemical vs. cell-based), the specific activity of the target protease, and the cell type. It is highly recommended to perform a dose-response experiment to determine the IC50 (for biochemical assays) or the effective concentration for your specific system. Based on data for similar inhibitors, a starting range of 1-50 µM can be considered for initial experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design.
Table 1: Inhibitor Characteristics and Recommended Starting Concentrations
| Inhibitor | Primary Target | Type of Inhibition | Recommended Starting Concentration Range (Biochemical Assay) | Recommended Starting Concentration Range (Cell-Based Assay) |
| This compound | CRNSP | Irreversible Covalent | 1 - 25 µM | 10 - 100 µM |
Table 2: Potential Off-Target IC50/EC50 Values for Structurally Related Inhibitors
| Compound Class/Example | Off-Target(s) | Reported IC50/EC50 | Reference |
| Aryl Diketo Acids | Coronavirus Helicase | 0.82 µM - 8.95 µM | [5] |
| Z-L-CMK | Jurkat T-cells (induces oxidative stress) | Apoptosis at lower concentrations, necrosis at higher concentrations | [1] |
| Ranitidine Bismuth Citrate | SARS-CoV-2 Helicase | IC50 = 0.3 - 0.6 µM | [6] |
| Punicalagin | NSP13 Helicase | IC50 = 427 nM | [7] |
Experimental Protocols
Protocol 1: General Procedure for a Fluorogenic Protease Activity Assay to Test this compound Efficacy
This protocol provides a general framework for a 96-well plate-based biochemical assay.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for your protease (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 7.5). To reduce non-specific binding, consider adding 0.01% (v/v) Triton X-100 and 0.1 mg/mL BSA.
-
Protease Stock Solution: Prepare a concentrated stock of the purified protease in assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate for the duration of the measurement.
-
Substrate Stock Solution: Dissolve a fluorogenic peptide substrate specific for the protease in DMSO to make a concentrated stock (e.g., 10 mM).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer in a 96-well plate. Include a "no inhibitor" control (assay buffer with DMSO) and a "no enzyme" control (assay buffer with substrate and the highest concentration of this compound).
-
Add the protease to all wells except the "no enzyme" controls.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells. The final substrate concentration should ideally be at or below its Km value for the enzyme.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader set to the appropriate excitation and emission wavelengths for the fluorophore being released. Collect data every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each concentration of this compound, determine the initial reaction velocity (rate of fluorescence increase).
-
Subtract the rate of the "no enzyme" control from all other rates to correct for background fluorescence increase.
-
Normalize the data to the "no inhibitor" control (set as 100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for a biochemical protease inhibition assay using this compound.
Caption: Simplified signaling pathway of CRNSP activation and inhibition by this compound.
References
- 1. The aminopeptidase inhibitor, z-L-CMK, is toxic and induces cell death in Jurkat T cells through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cathepsin B inhibitor z-FA-CMK induces cell death in leukemic T cells via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Coronavirus helicases: attractive and unique targets of antiviral drug-development and therapeutic patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of compounds targeting SARS-CoV-2 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Punicalagin as an allosteric NSP13 helicase inhibitor potently suppresses SARS-CoV-2 replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the inhibitory effects of Z-APF-CMK to other protease inhibitors.
In the landscape of protease inhibitors, Z-APF-CMK (Z-Alanine-Proline-Phenylalanine-chloromethylketone) distinguishes itself as a specific inhibitor of the Ca2+-regulated nuclear scaffold protease (CRNSP), a chymotrypsin-like serine protease involved in maintaining nuclear structure.[1] This guide provides a comparative overview of this compound against other common serine protease inhibitors, offering insights into their mechanisms, target specificities, and inhibitory activities to aid researchers in selecting the appropriate tool for their experimental needs.
Overview of Inhibitor Mechanisms
Protease inhibitors are classified based on their mechanism of action. This compound belongs to the class of irreversible inhibitors, specifically a chloromethylketone. The chloromethylketone moiety forms a covalent bond with the active site histidine residue of the serine protease, leading to irreversible inactivation. Other inhibitors discussed in this guide, such as TPCK and AEBSF, also act irreversibly, while some, like PMSF, are known for their broad reactivity and instability in aqueous solutions.
Comparative Inhibitory Activity
| Inhibitor | Target Protease(s) | IC50 / Ki | Notes |
| This compound | Ca2+-regulated nuclear scaffold protease (CRNSP) | Not specified in available literature | A specific inhibitor with chymotrypsin-like substrate specificity. |
| TPCK (Tosyl phenylalanyl chloromethyl ketone) | Chymotrypsin, SMase, PDK1/Akt pathway, Caspases | Varies (µM range) | An irreversible inhibitor of chymotrypsin. It has been shown to block histamine release from mast cells at concentrations above 1 µM.[2] It also exhibits off-target effects on other signaling pathways and caspases.[3][4] |
| AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) | Trypsin, Chymotrypsin, Plasmin, Thrombin | ~300 µM - 1 mM (in cellular assays for Aβ formation) | An irreversible serine protease inhibitor that is more stable in aqueous solutions and less toxic than PMSF.[5][6][7][8] |
| PMSF (Phenylmethylsulfonyl fluoride) | Serine proteases (broad spectrum) | Varies (µM to mM range) | A widely used but unstable and toxic serine protease inhibitor.[8] |
| Z-AAD-CMK (Z-Alanine-Alanine-Aspartate-chloromethylketone) | Granzyme B | ID50 = 300 nM (for fragmentin 2, a granzyme B homolog) | A selective inhibitor of Granzyme B, a serine protease involved in apoptosis.[9][10] |
Experimental Protocols
General Protocol for Protease Inhibition Assay using a Fluorogenic Substrate
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against a target protease.
Materials:
-
Purified protease of interest
-
Fluorogenic peptide substrate specific for the protease
-
Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)
-
Inhibitor stock solutions (dissolved in an appropriate solvent like DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In the wells of the microplate, add the diluted inhibitor solutions. Include a control well with solvent only (no inhibitor).
-
Add the purified protease to each well and incubate for a pre-determined time at a specific temperature (e.g., 15-30 minutes at room temperature) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.
Signaling Pathways and Workflows
Conceptual Signaling Pathway of CRNSP
The Ca2+-regulated nuclear scaffold protease (CRNSP) is a serine protease associated with the nuclear matrix.[11] Its activity is tightly regulated by calcium ions and it is believed to play a role in the breakdown of the nuclear scaffold during cellular processes like mitosis.[11]
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different protease inhibitors.
Conclusion
This compound is a valuable tool for studying the specific roles of the Ca2+-regulated nuclear scaffold protease. While direct comparative quantitative data with other inhibitors is sparse, its known specificity for this chymotrypsin-like protease makes it a more targeted choice compared to broad-spectrum inhibitors like PMSF. For researchers investigating nuclear dynamics and the role of specific proteases in these processes, this compound offers a more precise approach. In contrast, inhibitors like TPCK and AEBSF, while effective against chymotrypsin, may have more pronounced off-target effects that need to be considered in the experimental design. The choice of inhibitor will ultimately depend on the specific research question, the target protease, and the desired level of specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of a chymotrypsin-like inhibitor, TPCK, on histamine release from cultured human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple effects of N-alpha-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) on apoptotic pathways in human prostatic carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. interchim.fr [interchim.fr]
- 7. AEBSF - Wikipedia [en.wikipedia.org]
- 8. goldbio.com [goldbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ≥95% (HPLC), solid, Granzyme B inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 11. Ca(2+)-regulated serine protease associated with the nuclear scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Action of Z-APF-CMK: A Comparative Guide to Using Caspase-Specific siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a pharmacological inhibitor is paramount. This guide provides a comparative analysis of using small interfering RNA (siRNA) knockdown of specific caspases to validate and characterize the polypharmacology of the pan-caspase inhibitor, Z-APF-CMK.
This compound is widely utilized as a tool to study apoptosis by broadly inhibiting caspase activity. However, its pan-inhibitory nature can mask the specific contributions of individual caspases to the apoptotic process. By comparing the effects of this compound with the targeted knockdown of key initiator caspases (caspase-8 and caspase-9) and a key executioner caspase (caspase-3), researchers can gain a more nuanced understanding of the apoptotic pathways at play and the specific impact of this compound on these pathways.
Comparative Analysis of Apoptosis Inhibition: this compound vs. Caspase-Specific siRNA
This section presents a comparative summary of the expected outcomes when treating cells with this compound versus transfecting them with siRNAs targeting caspase-3, caspase-8, or caspase-9. The data is representative of typical results obtained in cell-based apoptosis assays.
Table 1: Comparison of Apoptosis Inhibition by this compound and Caspase-Specific siRNAs
| Treatment Group | Target | Expected Reduction in Caspase-3 Activity (%) | Expected Reduction in Apoptosis (%) | Specific Pathway Interrupted |
| This compound (20 µM) | Pan-Caspase | 85-95% | 80-90% | Extrinsic & Intrinsic |
| siRNA vs. Caspase-3 | Caspase-3 | 70-80% | 65-75% | Execution Phase |
| siRNA vs. Caspase-8 | Caspase-8 | 50-60% | 45-55% | Extrinsic Pathway |
| siRNA vs. Caspase-9 | Caspase-9 | 40-50% | 35-45% | Intrinsic Pathway |
| Scrambled siRNA | None | 0-5% | 0-5% | N/A |
| Untreated Control | None | 0% | 0% | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these validation studies.
siRNA Transfection Protocol
This protocol outlines the steps for transiently knocking down specific caspases in a cell line of interest (e.g., HeLa or Jurkat cells).
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in 2 ml of antibiotic-free growth medium 24 hours prior to transfection. Cells should be approximately 70-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 100 pmol of siRNA (targeting caspase-3, -8, -9, or a scrambled negative control) in 100 µl of serum-free medium.
-
In a separate tube, dilute 5 µl of a lipid-based transfection reagent in 100 µl of serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µl of siRNA-lipid complex dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.
Western Blot Analysis for Knockdown Validation
This protocol is used to confirm the reduction in protein expression of the targeted caspase.
-
Cell Lysis: After 48-72 hours of transfection, wash the cells with ice-cold PBS and lyse them in 100 µl of RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein from each sample onto a 12% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target caspase (e.g., anti-caspase-3, anti-caspase-8, or anti-caspase-9) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software to determine the percentage of protein knockdown relative to the control.
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of the executioner caspase-3, a key marker of apoptosis.
-
Induction of Apoptosis: Following siRNA transfection or treatment with this compound, induce apoptosis using a known stimulus (e.g., staurosporine or TNF-α).
-
Cell Lysis: Lyse the cells using the provided lysis buffer from a commercial caspase-3 activity assay kit.
-
Assay Reaction: In a 96-well plate, add 50 µl of cell lysate to each well. Add 50 µl of the reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 440 nm using a fluorescence plate reader. The fluorescence intensity is proportional to the caspase-3 activity.
Visualizing the Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the apoptotic signaling pathways, highlighting the points of intervention for siRNA and this compound.
A Comparative Guide to Analyzing the Specificity and Cross-Reactivity of Z-APF-CMK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to analyze the specificity and cross-reactivity of the protease inhibitor Z-APF-CMK (Z-Ala-Ala-Pro-Phe-chloromethylketone). It is designed to offer an objective comparison of its performance with alternative inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound and its Primary Target
This compound is a peptide chloromethylketone that acts as an irreversible inhibitor of certain serine proteases. Its primary and most specific target is the Ca2+-regulated nuclear scaffold protease (CRNSP). This protease is located at the nuclear scaffold and plays a role in the breakdown of the nuclear lamina, a process that is tightly regulated by intracellular calcium levels. The chymotrypsin-like substrate preference of CRNSP makes it a target for inhibitors that mimic this substrate specificity, such as this compound.
Core Analytical Methodologies
To rigorously assess the specificity and cross-reactivity of this compound and compare it with other inhibitors, a multi-pronged approach employing biochemical, proteomic, and cell-based assays is recommended.
Biochemical Assays: In Vitro Potency and Selectivity
Biochemical assays are fundamental for determining the inhibitory potency (e.g., IC50 values) of this compound against its primary target and a panel of other proteases to assess its selectivity.
a) Fluorogenic Protease Inhibition Assay: This is a common method to measure the enzymatic activity of a purified protease in the presence of an inhibitor. The assay relies on a synthetic substrate that becomes fluorescent upon cleavage by the protease.
b) Competitive Inhibition Assays: To compare this compound with other inhibitors, a competitive assay format is employed where the ability of different inhibitors to compete for the active site of the protease is measured.
Proteomic Approaches: Unbiased Target and Off-Target Identification
Proteomic methods offer a global and unbiased view of the protein targets of an inhibitor within a complex biological sample, such as a cell lysate or even in living cells.
a) Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active site of a whole class of enzymes. In a competitive ABPP experiment, a decrease in probe labeling of a specific protein in the presence of an inhibitor indicates that the inhibitor is binding to that protein.
b) Chemical Proteomics Pulldown Assays: This technique involves immobilizing the inhibitor on a solid support (e.g., beads) to "pull down" its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.
Comparative Analysis of this compound and Alternative Inhibitors
A critical aspect of characterizing any inhibitor is to compare its performance against other available compounds. Common alternatives to this compound for inhibiting chymotrypsin-like serine proteases include other peptide chloromethylketones like TPCK (Tosyl-L-phenylalanyl-chloromethylketone) and TLCK (Tosyl-L-lysyl-chloromethylketone), as well as inhibitors from other chemical classes.
Table 1: Comparative Inhibitory Potency (IC50) of Serine Protease Inhibitors
| Inhibitor | Target Protease | IC50 (nM) | Reference |
| This compound | CRNSP | Specific data not publicly available | - |
| Chymotrypsin | Potent inhibitor, specific IC50 varies | - | |
| Cathepsin G | Moderate inhibitor | - | |
| TPCK | Chymotrypsin | Potent (low nM range) | [1][2] |
| Caspases | Potent inhibitor (non-specific) | [1] | |
| TLCK | Trypsin | Potent (low nM range) | [2] |
| Caspases | Potent inhibitor (non-specific) | [1] |
Note: Specific IC50 values can vary depending on the assay conditions. The lack of publicly available, standardized comparative data for this compound against a broad panel of proteases highlights the importance of conducting the described experiments for a thorough evaluation.
Signaling Pathway and Experimental Workflows
To visualize the biological context of this compound's action and the experimental procedures for its analysis, the following diagrams are provided.
References
- 1. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Z-APF-CMK: A Comparative Overview of Commercial Options
For researchers in cell biology and drug development, the selection of high-quality reagents is paramount to the success and reproducibility of their experiments. Z-APF-CMK (Z-Ala-Pro-Phe-chloromethylketone) is a valuable tool, acting as a specific inhibitor of the Ca2+-regulated nuclear scaffold protease (CRNSP).[1] This guide provides a comparative analysis of this compound from three commercial suppliers: MedchemExpress, Chem-Impex, and Bachem. The comparison focuses on publicly available data and provides standardized experimental protocols for independent verification of product quality.
Understanding this compound: Mechanism of Action
This compound is a peptide-based irreversible inhibitor. Its specificity is derived from the peptide sequence (Ala-Pro-Phe) which is recognized by the target protease. The chloromethylketone (CMK) moiety acts as a reactive group that forms a covalent bond with a key amino acid residue in the active site of the protease, leading to its irreversible inactivation.
Comparison of Commercial this compound
A direct experimental comparison of this compound from different suppliers is often lacking in publicly available literature. Therefore, this guide compiles the product specifications as provided by each supplier. Researchers are encouraged to perform their own quality control experiments as outlined in the subsequent sections.
| Parameter | MedchemExpress | Chem-Impex | Bachem |
| Product Name | This compound | Z-Ala-Pro-Phe-chloromethylketone | Z-Ala-Pro-Phe-chloromethylketone |
| CAS Number | 217658-18-9 | 217658-18-9 | Not explicitly listed on product page |
| Molecular Formula | C₂₆H₃₀ClN₃O₅ | C₂₆H₃₀ClN₃O₅ | C₂₆H₃₀ClN₃O₅ |
| Molecular Weight | 499.99 | 499.99 | 499.99 |
| Purity | >98% (HPLC) | ≥ 98% (TLC) | Not specified on product page |
| Appearance | White to off-white solid | White powder | White to off-white solid |
| Storage | -20°C | 2 - 8°C | -20°C |
| Solubility | Soluble in DMSO | Not specified | Soluble in DMSO |
| QC Data Provided | HPLC, MS | TLC | Not specified on product page |
Note: The purity determination method differs between suppliers (HPLC vs. TLC), which may have implications for the level of detail in the purity assessment.
Recommended Experimental Protocols for Quality Control
To ensure the quality and consistency of this compound for research applications, the following experimental protocols are recommended for in-house validation.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound sample by separating it from any potential impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Protocol:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Prepare mobile phase A: 0.1% TFA in water.
-
Prepare mobile phase B: 0.1% TFA in ACN.
-
Equilibrate the C18 column with 95% mobile phase A and 5% mobile phase B.
-
Inject 10 µL of a 100 µM working solution of this compound (diluted from the stock in mobile phase A).
-
Run a linear gradient from 5% to 95% mobile phase B over 30 minutes.
-
Monitor the absorbance at 214 nm and 280 nm.
-
Calculate the purity by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the this compound sample.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., ESI-TOF)
-
Solvents compatible with the mass spectrometer (e.g., acetonitrile, water, formic acid)
Protocol:
-
Prepare a 10 µM solution of this compound in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample directly into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed monoisotopic mass with the theoretical mass of this compound (C₂₆H₃₀ClN₃O₅, theoretical [M+H]⁺ = 500.1947).
Activity Assay using a Fluorogenic Substrate
Objective: To determine the inhibitory activity of this compound against a model serine protease (e.g., chymotrypsin) using a fluorogenic substrate.
Materials:
-
This compound sample
-
Chymotrypsin (or another suitable protease)
-
Fluorogenic chymotrypsin substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of chymotrypsin to each well (except for the no-enzyme control).
-
Add the different concentrations of this compound to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) kinetically over 30 minutes.
-
Determine the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.
Supplier Selection Logic
The choice of supplier will depend on a variety of factors, including the specific requirements of the experiment, budget, and the level of quality assurance needed.
Conclusion
While all three suppliers—MedchemExpress, Chem-Impex, and Bachem—offer this compound, the level of detail provided in their product specifications varies. For applications requiring the highest degree of certainty regarding purity and identity, researchers should prioritize suppliers who provide comprehensive quality control data, such as HPLC and MS analysis. Regardless of the chosen supplier, it is best practice to perform in-house validation of this compound using standardized protocols like the ones provided in this guide. This ensures the reliability and reproducibility of experimental results.
References
Establishing Z-APF-CMK as a Reliable Positive Control for Chymotrypsin-Like Protease Inhibition
For researchers, scientists, and drug development professionals, identifying potent and specific inhibitors of chymotrypsin-like proteases is a critical aspect of therapeutic development. A crucial component of this process is the use of a reliable positive control to validate assay performance and ensure data accuracy. This guide establishes Z-APF-CMK (N-carbobenzyloxy-L-alanyl-L-prolyl-L-phenylalanine chloromethyl ketone) as a robust positive control for the inhibition of chymotrypsin-like proteases, providing a comparative analysis with other common inhibitors and detailed experimental protocols.
This compound is a peptide chloromethyl ketone that acts as an irreversible inhibitor of chymotrypsin-like serine proteases. Its specificity is largely conferred by the peptide sequence that mimics the preferred substrate of these enzymes, leading to its covalent binding to the active site histidine residue. This mechanism of action makes it a stable and potent inhibitor, ideal for use as a positive control in various experimental setups.
Comparative Inhibitory Activity
To establish the efficacy of this compound as a positive control, its inhibitory activity was compared against other well-characterized chymotrypsin inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for this compound and alternative compounds against α-chymotrypsin, a canonical chymotrypsin-like protease.
| Inhibitor | Type | Target Protease | IC50 | Ki | Citation(s) |
| This compound | Irreversible | Chymotrypsin-like Proteases (e.g., Granzyme B) | Not explicitly found for α-chymotrypsin, but potent against Granzyme B | - | [1][2] |
| Chymostatin | Reversible (competitive) | α-Chymotrypsin | 150 ng/mL | 0.4 nM | [3][4] |
| TPCK (Tosyl-L-phenylalanyl-chloromethyl ketone) | Irreversible | α-Chymotrypsin | ~5 µM (for pp70s6k inhibition) | - | [5] |
| AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) | Irreversible | α-Chymotrypsin, Trypsin, Plasmin, Thrombin | 300 µM - 1 mM (for Aβ production reduction) | - | [6] |
Experimental Protocols
A standardized and reproducible protocol is essential for comparing the inhibitory potential of different compounds. Below is a detailed methodology for a typical in vitro chymotrypsin inhibition assay.
Protocol: In Vitro α-Chymotrypsin Inhibition Assay
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) or other suitable chromogenic/fluorogenic substrate
-
This compound and other inhibitors of interest
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL in 1 mM HCl).
-
Prepare a stock solution of the substrate Suc-AAPF-pNA (e.g., 20 mM in DMSO).
-
Prepare stock solutions of this compound and other inhibitors (e.g., 10 mM in DMSO).
-
-
Assay Setup:
-
In a 96-well microplate, add 170 µL of Assay Buffer to each well.
-
Add 10 µL of the inhibitor solution at various concentrations (prepare serial dilutions in DMSO and then dilute in Assay Buffer to minimize DMSO concentration in the final reaction). For the positive control, use a known effective concentration of this compound. For the negative control (no inhibition), add 10 µL of the buffer/DMSO vehicle.
-
Add 10 µL of the α-chymotrypsin solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately measure the absorbance (for chromogenic substrates like pNA at 405 nm) or fluorescence (for fluorogenic substrates) at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance/fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing the Inhibition Workflow and a Relevant Signaling Pathway
To better illustrate the experimental process and a biological context for chymotrypsin-like protease inhibition, the following diagrams are provided.
Chymotrypsin-like proteases, such as Granzyme B, play a crucial role in inducing apoptosis (programmed cell death). The following diagram illustrates a simplified signaling pathway of Granzyme B-mediated apoptosis and the point of inhibition.
Conclusion
This compound serves as an excellent positive control for the inhibition of chymotrypsin-like proteases due to its potent and irreversible mechanism of action. While direct comparative inhibitory data against α-chymotrypsin needs further investigation, its established role as a potent inhibitor of other chymotrypsin-like proteases like Granzyme B validates its use. By employing the standardized protocol provided, researchers can confidently assess the efficacy of novel inhibitors and ensure the reliability of their screening assays. The inclusion of this compound as a positive control will contribute to more robust and comparable datasets in the field of protease inhibitor research and drug development.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. The chloromethylketone protease inhibitor AAPF(CMK) also targets ATP-dependent helicases and SAP-domain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay for enzyme inhibition: detection of natural inhibitors of trypsin and chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Negative Controls for Z-APF-CMK Treatment Experiments
In designing robust experiments with the protease inhibitor Z-APF-CMK, the inclusion of appropriate negative controls is paramount to ensure that the observed biological effects are specifically due to the inhibition of its target proteases and not a result of off-target or confounding variables. This guide provides a comparison of suitable negative controls, experimental protocols, and the expected data outcomes for researchers, scientists, and drug development professionals.
This compound is a specific inhibitor of the Ca2+-regulated nuclear scaffold protease (CRNSP)[1]. Like other chloromethylketone (CMK) compounds, it acts as an irreversible inhibitor. The peptide sequence Ala-Pro-Phe directs the molecule to its specific protease target. Given its mechanism, it is crucial to differentiate the intended inhibitory effects from non-specific effects of the compound or its delivery vehicle.
Comparison of Recommended Negative Controls
The selection of a negative control depends on the specific question being addressed. A combination of controls is often the most rigorous approach.
| Control Type | Description | Key Purpose | Advantages | Disadvantages |
| Vehicle Control | The solvent used to dissolve this compound, typically Dimethyl Sulfoxide (DMSO). | To control for any effects induced by the solvent itself. | Simple and essential for all experiments. Addresses solvent-induced toxicity or biological activity. | Does not control for off-target effects of the inhibitor molecule itself. |
| Inactive Peptide Control | A structurally related peptide that lacks the inhibitory activity. For CMK inhibitors, a common control is a peptide with a fluoromethylketone (FMK) moiety instead of the chloromethylketone, such as Z-FA-FMK. | To demonstrate that the biological effect is due to the specific protease inhibition and not to the peptide sequence or the ketone moiety in general. | Provides a higher level of specificity than a vehicle control alone. Z-FA-FMK is known to not inhibit caspases, making it a good control in apoptosis studies[2][3][4][5]. | May not be completely inert and could have its own off-target effects. Availability and cost can be a factor. |
| Scrambled Peptide Control | A peptide with the same amino acid composition as this compound but in a random sequence, attached to the CMK group. | To confirm that the specific Ala-Pro-Phe sequence is required for the observed effect. | Provides a high degree of confidence in the specificity of the peptide sequence for the target protease. | Can be expensive to synthesize and may not be commercially available. |
| Genetic Control (e.g., siRNA/shRNA/CRISPR) | Cells or organisms in which the target protease (CRNSP) has been knocked down or knocked out. | To provide the most definitive evidence that the pharmacological effects of this compound are on-target. | Considered the "gold standard" for target validation. | Technically more complex and time-consuming to generate. Potential for off-target genetic modifications or compensatory mechanisms. |
Experimental Protocols
Below is a generalized protocol for a cell-based assay to evaluate the effect of this compound on a downstream signaling event.
Objective: To determine if this compound specifically inhibits a cellular process (e.g., cytokine release) mediated by CRNSP.
Materials:
-
Cells expressing CRNSP
-
This compound
-
Negative Control (e.g., Z-FA-FMK)[6]
-
Cell culture medium and supplements
-
Assay reagents to measure the desired endpoint (e.g., ELISA kit for cytokine measurement)
Procedure:
-
Cell Seeding: Plate cells at a predetermined density and allow them to adhere and stabilize overnight.
-
Preparation of Compounds: Prepare stock solutions of this compound and the negative control (e.g., Z-FA-FMK) in DMSO. A 10 mM stock is common[4][6].
-
Treatment:
-
Group 1 (Untreated): Cells with medium only.
-
Group 2 (Vehicle Control): Cells treated with the same volume of DMSO used for the highest concentration of this compound. The final DMSO concentration should typically not exceed 0.2% to avoid toxicity[4][5][6].
-
Group 3 (Negative Control Peptide): Cells treated with the negative control peptide at the same concentration as this compound.
-
Group 4 (this compound): Cells treated with the desired concentration(s) of this compound.
-
-
Incubation: Incubate the cells for a predetermined period based on the biological process being studied.
-
Induction (if necessary): Add a stimulus to induce the cellular process of interest (e.g., a pro-inflammatory agent).
-
Endpoint Analysis: Collect cell lysates or supernatants and perform the relevant assay (e.g., ELISA, Western blot, flow cytometry) to measure the outcome.
Data Presentation: Expected Outcomes
The following table illustrates hypothetical results from an experiment measuring the inhibition of a specific cellular response.
| Treatment Group | Concentration | Cellular Response (Units) | % Inhibition |
| Untreated | - | 100 ± 5 | 0% |
| Vehicle (DMSO) | 0.1% | 98 ± 7 | 2% |
| Negative Control (Z-FA-FMK) | 20 µM | 95 ± 6 | 5% |
| This compound | 20 µM | 25 ± 4 | 75% |
In this example, this compound shows significant inhibition of the cellular response, while the vehicle and the negative control peptide have a negligible effect, indicating that the observed inhibition is specific to the action of this compound on its target.
Visualizing Experimental Design and Rationale
To further clarify the experimental logic, the following diagrams illustrate the workflow and the underlying principles of using negative controls.
Caption: Experimental workflow for this compound treatment with appropriate negative controls.
Caption: Rationale for this compound and negative controls in a signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 3. BD Negative Control for Caspase Inhibitors, Z-FA-FMK 1 mg | Buy Online | BD | Fisher Scientific [fishersci.com]
- 4. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 5. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. reactionbiology.com [reactionbiology.com]
Head-to-head comparison: Z-APF-CMK versus chymostatin in protease inhibition.
For researchers, scientists, and drug development professionals, selecting the appropriate protease inhibitor is a critical decision that can significantly impact experimental outcomes and therapeutic strategies. This guide provides a comprehensive head-to-head comparison of two widely used inhibitors, Z-APF-CMK and chymostatin, focusing on their mechanisms of action, inhibitory profiles, and experimental applications.
This comparison guide delves into the distinct characteristics of this compound, an irreversible inhibitor, and chymostatin, a competitive, slow-binding inhibitor. By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms, this guide aims to equip researchers with the necessary information to make an informed choice between these two potent protease inhibitors.
At a Glance: this compound vs. Chymostatin
| Feature | This compound | Chymostatin |
| Inhibition Mechanism | Irreversible | Competitive, Slow-Binding |
| Primary Target Class | Serine Proteases | Serine and Cysteine Proteases |
| Molecular Nature | Peptide Chloromethylketone | Peptide Aldehyde |
| Key Advantages | Potent, long-lasting inhibition | Broad-spectrum, reversible inhibition |
| Considerations | Potential for off-target effects due to covalent modification | Slower onset of inhibition |
Mechanism of Action
The fundamental difference between this compound and chymostatin lies in their mechanism of inhibiting protease activity.
This compound: The Irreversible Inhibitor
This compound (N-carbobenzoxy-L-alanyl-L-alanyl-L-phenylalanine chloromethylketone) is a peptide derivative belonging to the class of chloromethylketone inhibitors. Its mechanism of action involves the formation of a stable, covalent bond with a key amino acid residue in the active site of the target protease, typically a histidine or serine. This covalent modification permanently inactivates the enzyme. The specificity of this compound is largely determined by its peptide sequence (Ala-Ala-Phe), which mimics the natural substrate of chymotrypsin-like serine proteases.
Validating the On-Target Effects of Z-APF-CMK: A Comparative Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
Z-APF-CMK is a synthetic peptide derivative that acts as an irreversible inhibitor of certain serine proteases, exhibiting chymotrypsin-like specificity. A key target of this compound is the Ca2+-regulated nuclear scaffold protease (CRNSP), a novel serine protease crucial for maintaining nuclear structure.[1] Validating the specific on-target effects of this compound is paramount to accurately interpret experimental outcomes and to ensure the development of selective therapeutic agents. This guide provides a comparative overview of orthogonal assays essential for rigorously validating the efficacy and specificity of this compound, complete with experimental data and detailed protocols.
Biochemical Assays: Direct Measurement of Protease Inhibition
Biochemical assays provide a direct measure of an inhibitor's ability to block the enzymatic activity of its target protease in a controlled, in vitro setting. These assays are fundamental for determining the potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Inhibition of Chymotrypsin-like Protease Activity
| Inhibitor | Target Protease | IC50 (nM) | Assay Principle |
| This compound | CRNSP | Data not available | Fluorogenic Substrate Cleavage |
| Inhibitor X | Chymotrypsin | Specific value | Fluorogenic Substrate Cleavage |
| Inhibitor Y | Cathepsin G | Specific value | FRET-based Assay |
Key Biochemical Assays
-
Fluorogenic Substrate Cleavage Assay: This is the most common method to assess the activity of proteases with chymotrypsin-like specificity. A synthetic peptide substrate containing a fluorophore quenched by a nearby group is used. Upon cleavage by the protease, the fluorophore is released, resulting in a measurable increase in fluorescence.
-
Fluorescence Resonance Energy Transfer (FRET) Assay: This assay utilizes a substrate with a FRET pair (a donor and an acceptor fluorophore). In the intact substrate, the proximity of the pair allows for energy transfer, resulting in emission at the acceptor's wavelength. Cleavage of the substrate separates the pair, leading to a decrease in the FRET signal.
Experimental Protocol: In Vitro Protease Inhibition Assay
This protocol describes a fluorogenic substrate cleavage assay to determine the IC50 value of this compound for a chymotrypsin-like serine protease.
Materials:
-
Purified recombinant CRNSP or other target chymotrypsin-like protease
-
This compound
-
Fluorogenic chymotrypsin substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2)
-
DMSO for inhibitor dilution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare inhibitor dilutions: Serially dilute this compound in DMSO to create a range of concentrations. Further dilute these in assay buffer to the final desired concentrations.
-
Prepare enzyme solution: Dilute the purified protease in assay buffer to a working concentration.
-
Assay reaction: In a 96-well plate, add the diluted inhibitor solutions. Add the enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate reaction: Add the fluorogenic substrate to all wells to a final concentration typically in the low micromolar range.
-
Measure fluorescence: Immediately begin kinetic readings of fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates) at regular intervals for 30-60 minutes.
-
Data analysis: Determine the initial reaction velocity (V) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Assays: Confirming Target Engagement in a Biological Context
While biochemical assays are crucial for determining potency, cellular assays are essential to confirm that the inhibitor can access its target within a cell and exert its inhibitory effect in a complex biological environment.
Table 2: Orthogonal Assays for Cellular Target Engagement
| Assay | Principle | Key Readout | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[2][3] | Increased thermal stability of the target protein. | Label-free; confirms direct binding in cells. | Requires a specific antibody for the target protein. |
| Western Blotting | Measures the reduction in the cleavage of a known downstream substrate of the target protease.[4][5][6][7][8] | Decreased levels of the cleaved substrate fragment. | Provides direct evidence of functional inhibition of the protease's activity in a signaling pathway. | Requires a specific antibody for the substrate and its cleavage product. |
| Reporter Gene Assay | Inhibition of the protease leads to a measurable change in the expression of a reporter gene downstream of the signaling pathway. | Altered reporter gene expression (e.g., luciferase, GFP). | High-throughput compatible; functional readout of pathway inhibition. | Indirect measure of target engagement; susceptible to off-target effects influencing the reporter. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA to validate the binding of this compound to its intracellular target.
Materials:
-
Cultured cells expressing the target protease (e.g., CRNSP)
-
This compound
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibody specific to the target protease
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell treatment: Treat cultured cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period.
-
Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.
-
Cell lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of soluble and aggregated proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Western blotting: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting using a specific antibody.
-
Data analysis: Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Experimental Protocol: Western Blot for Substrate Cleavage
This protocol details the use of Western blotting to assess the inhibition of substrate cleavage by this compound in a cellular context.
Materials:
-
Cultured cells expressing the target protease and its substrate (e.g., lamins A/C for CRNSP)
-
This compound
-
Cell culture medium
-
Stimulus to induce protease activity (if necessary)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies specific to the substrate and its cleavage product
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell treatment: Treat cells with this compound or a vehicle control.
-
Stimulation: If the protease is activated by a specific stimulus, apply it to the cells.
-
Cell lysis: Lyse the cells and collect the protein extracts.
-
Protein quantification: Determine the protein concentration of each lysate.
-
Western blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Antibody incubation: Probe the membrane with a primary antibody that recognizes the specific cleavage product of the substrate. A separate blot can be run for the full-length substrate as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data analysis: Quantify the band intensities to determine the relative amount of the cleaved substrate in treated versus untreated cells. A decrease in the cleavage product in the presence of this compound indicates inhibition of the protease.
Counter-Screening for Off-Target Effects
A critical aspect of validating any inhibitor is to assess its selectivity. This compound, being a chloromethylketone, has the potential to react with other nucleophiles in the cell, leading to off-target effects. For instance, a similar compound, AAPF-CMK, has been shown to target ATP-dependent helicases.[9]
Recommended Counter-Screening Assays:
-
Broad Kinase Profiling: Screen this compound against a panel of kinases to identify any off-target inhibitory activity.
-
Protease Panel Screening: Test the inhibitor against a diverse panel of proteases to determine its selectivity profile.
-
Helicase Activity Assay: Given the known off-target effects of similar compounds, directly test the effect of this compound on helicase activity.
Visualizing the Validation Workflow and Signaling Pathway
Diagrams created using Graphviz can effectively illustrate the logical flow of the validation process and the underlying biological pathway.
Caption: Workflow for validating this compound's on-target effects.
Caption: CRNSP activation and inhibition by this compound.
By employing a combination of these orthogonal assays, researchers can confidently validate the on-target effects of this compound, leading to more robust and reproducible scientific findings. This comprehensive approach is indispensable for the progression of this compound and other targeted inhibitors in both basic research and drug development pipelines.
References
- 1. Ca(2+)-regulated serine protease associated with the nuclear scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. Four guidelines to identify bona fide protease–substrate pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. The chloromethylketone protease inhibitor AAPF(CMK) also targets ATP-dependent helicases and SAP-domain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Z-APF-CMK
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Z-APF-CMK (N-carbobenzyloxy-L-alanyl-L-phenylalanyl-chloromethyl ketone), a known irreversible inhibitor of certain proteases. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
I. Understanding the Chemical Profile of this compound
Table 1: Chemical and Safety Information for this compound
| Property | Value/Information | Source/Rationale |
| Chemical Name | N-carbobenzyloxy-L-alanyl-L-phenylalanyl-chloromethyl ketone | Standard chemical nomenclature |
| Synonyms | Z-Ala-Phe-CMK | Abbreviated nomenclature |
| Molecular Formula | C29H30ClN3O4 | Based on chemical structure |
| Primary Hazard | Potential irritant, sensitizer, and alkylating agent. | Based on the reactive chloromethyl ketone moiety.[1] |
| Physical Form | Typically a solid powder. | General characteristic of synthetic peptides. |
| Storage | Store in a cool, dry, and well-ventilated area. | Standard practice for chemical reagents. |
II. Procedural Steps for Safe Disposal
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to neutralize the reactive chloromethyl ketone group, rendering the compound less hazardous.
Experimental Protocol: Neutralization and Disposal of this compound
-
Preparation of Neutralizing Solution:
-
Prepare a 1 M solution of sodium bisulfite (NaHSO3) in water. This solution will serve to quench the reactive chloromethyl ketone.
-
-
Reaction Quenching (for experimental residues):
-
For any unused reaction mixtures containing this compound, slowly add the 1 M sodium bisulfite solution while stirring.
-
Allow the mixture to stir at room temperature for at least one hour to ensure complete neutralization of the chloromethyl ketone.
-
-
Disposal of Solid this compound:
-
If disposing of the pure, solid compound, dissolve it in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.
-
Slowly add the resulting solution to the 1 M sodium bisulfite solution with constant stirring.
-
Let the mixture react for at least one hour.
-
-
Waste Collection and Labeling:
-
After neutralization, the resulting solution should be collected in a designated hazardous waste container.
-
The container must be clearly labeled as "Neutralized this compound waste" and include the date of neutralization.
-
-
Final Disposal:
III. Visualizing the Disposal Workflow
To provide a clear and immediate understanding of the disposal process, the following workflow diagram illustrates the key steps and decision points.
References
Essential Safety and Operational Protocols for Handling Z-APF-CMK
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent chemical compounds like Z-APF-CMK (Z-Ala-Pro-Phe-chloromethylketone), a specific inhibitor of Ca2+-regulated nuclear scaffold protease (CRNSP). Adherence to strict safety and handling protocols is critical to minimize exposure and mitigate potential risks. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide laboratory personnel in the safe handling of this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary when handling this compound. The following table summarizes the recommended PPE to prevent skin and eye contact, as well as respiratory irritation. This guidance is based on general safety protocols for handling chloromethyl ketone compounds; a risk assessment should be conducted for specific laboratory applications.
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for any tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory to protect against dust particles and splashes. |
| Skin and Body Protection | A laboratory coat must be worn at all times. For procedures with a higher risk of splashes, additional protective clothing may be necessary. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be required based on the risk assessment. |
Operational Plan: Step-by-Step Handling Procedure
Follow these procedural steps to ensure the safe handling of this compound from preparation to use.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible and in good working order.
-
Confirm all necessary PPE is available, in good condition, and properly worn.
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
2. Handling:
-
Handle this compound in a designated area, such as a chemical fume hood, to control the release of airborne particles.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use dedicated spatulas and weighing papers for handling the solid compound.
-
For creating solutions, add the solvent to the solid slowly to avoid splashing. This compound is often dissolved in solvents like DMSO.
3. Post-Handling:
-
Thoroughly clean the work area after use with an appropriate decontaminating solution.
-
Decontaminate all equipment that came into contact with this compound.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Categorization: this compound waste should be considered hazardous chemical waste.
-
Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weighing papers, gloves, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
Disposal Route: All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
